Product packaging for Zilpaterol-d7(Cat. No.:)

Zilpaterol-d7

Cat. No.: B563934
M. Wt: 268.36 g/mol
InChI Key: ZSTCZWJCLIRCOJ-FNKPLXHESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zilpaterol-d7 is intended for use as an internal standard for the quantification of zilpaterol by GC- or LC-MS. Zilpaterol is a β-adrenergic receptor agonist that putatively, through activation of protein kinase A, increases protein synthesis in skeletal muscle fibers as well as reduces lipogenesis and increases lipolysis in adipose tissues. Formulations containing zilpaterol have been used to increase lean body weight and improve feed efficiency in commercial beef cattle.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3O2 B563934 Zilpaterol-d7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9S,10S)-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m0/s1/i1D3,2D3,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTCZWJCLIRCOJ-FNKPLXHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Data Presentation: Isotopic and Chemical Purity Specifications

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Isotopic Purity of Zilpaterol-d7

For researchers, scientists, and drug development professionals utilizing this compound, a precise understanding of its isotopic purity is paramount for ensuring experimental accuracy and reliability. This deuterated analog of Zilpaterol is frequently employed as an internal standard for the quantification of Zilpaterol in various matrices by mass spectrometry (MS).[1] The efficacy of an internal standard is fundamentally dependent on its chemical and isotopic purity. This guide provides a comprehensive overview of the isotopic purity of commercially available this compound, details the experimental protocols for its verification, and offers context through its biological mechanism.

The isotopic and chemical purity of this compound can vary between suppliers and even between different batches from the same supplier. The data presented below is compiled from publicly available product information. It is crucial for researchers to consult the certificate of analysis for the specific lot they are using.

SupplierPurity SpecificationMethodReference
Cayman Chemical≥99% deuterated forms (d1-d7); ≤1% d0Not Specified[1][2]
Chemical Purity: ≥95%Not Specified[1]
HPLC Purity: 99.4%HPLC[2]
Santa Cruz BiotechnologyPurity: ≥95%Not Specified[3]
ClearsynthPurity by HPLC: 95.40%HPLC[4]

Deuterium Incorporation : This value, often expressed as "≥99% deuterated forms (d1-d7)," indicates the percentage of the compound that contains at least one deuterium atom. The specification "≤1% d0" refers to the maximum allowable percentage of the unlabeled Zilpaterol compound.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds is a critical quality control step.[5] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.[5]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for assessing isotopic purity by differentiating and quantifying the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[6]

Methodology:

  • Sample Preparation : A stock solution of this compound is prepared in a suitable solvent, such as methanol or DMSO.[1]

  • Chromatographic Separation (LC-MS) : The sample is introduced into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer. The LC step separates the analyte from any potential impurities. A typical method would involve a C18 column with a gradient elution using mobile phases like water and acetonitrile with formic acid.

  • Mass Spectrometric Analysis : The eluent is ionized, commonly using electrospray ionization (ESI), and the ions are transferred to the mass analyzer (e.g., Orbitrap or TOF).[6] The mass spectrometer is operated in full scan mode to detect the molecular ions of this compound and its isotopologues.

  • Data Analysis : The isotopic distribution is determined by extracting the ion currents for the unlabeled compound (d0) and all deuterated forms (d1 through d7). The isotopic purity is calculated based on the relative abundance of these H/D isotopolog ions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides information on the overall isotopic distribution, NMR spectroscopy is invaluable for confirming the positions of the deuterium labels and the structural integrity of the molecule.[5]

Methodology:

  • Sample Preparation : A sufficient amount of the this compound sample is dissolved in a suitable deuterated NMR solvent (e.g., DMSO-d6, Methanol-d4).

  • Data Acquisition : ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) spectra are acquired.

  • Spectral Analysis : In the ¹H NMR spectrum, the absence or reduction in the intensity of signals corresponding to the positions of deuteration confirms successful labeling. The ²H NMR spectrum will show signals at the chemical shifts where deuterium has been incorporated. By comparing the integrals of the signals in the ¹H spectrum, the relative percentage of isotopic purity can be estimated.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining isotopic purity and the biological signaling pathway of Zilpaterol.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep This compound Sample dissolve Dissolve in Solvent (e.g., Methanol) prep->dissolve lc LC Separation (e.g., C18 Column) dissolve->lc esi Electrospray Ionization (ESI) lc->esi ms High-Resolution MS (Full Scan) esi->ms extract Extract Ion Chromatograms (d0 to d7 isotopologues) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance integrate->calculate result Isotopic Purity Report calculate->result

Caption: Workflow for Isotopic Purity Determination using LC-MS/MS.

ZilpaterolSignaling cluster_response Cellular Response Zilpaterol Zilpaterol BAR β2-Adrenergic Receptor Zilpaterol->BAR binds AC Adenylate Cyclase BAR->AC activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Lipolysis Increased Lipolysis PKA->Lipolysis ProteinSynth Increased Protein Synthesis PKA->ProteinSynth

Caption: Simplified Signaling Pathway of Zilpaterol.

Application Context: Zilpaterol's Mechanism of Action

Zilpaterol is a synthetic β2-adrenergic agonist.[7] Its mechanism of action involves binding to and activating β-adrenergic receptors, primarily in muscle and fat tissues.[8] This activation stimulates the production of cyclic AMP (cAMP) via adenylate cyclase, which in turn activates Protein Kinase A (PKA).[1] The downstream effects include an increase in protein synthesis in skeletal muscle and a reduction in lipogenesis (fat synthesis), leading to an overall increase in muscle mass and a decrease in fat deposition.[8][9] This repartitioning effect is the basis for its use in the cattle industry to improve feed efficiency and carcass leanness.[8] In a research context, this compound serves as an ideal internal standard for quantifying the parent compound in studies investigating its pharmacokinetics, metabolism, or presence in biological and environmental samples.

References

Synthesis and Characterization of Zilpaterol-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Zilpaterol-d7, a deuterated isotopologue of the β2-adrenergic agonist Zilpaterol. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound for its use as an internal standard in analytical methods, particularly in mass spectrometry-based assays.

Introduction

Zilpaterol is a β2-adrenergic agonist used to increase lean body mass and improve feed efficiency in livestock.[1][2] this compound is a stable isotope-labeled version of Zilpaterol, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium.[3][4] This isotopic labeling makes it an ideal internal standard for the quantification of Zilpaterol in various biological matrices, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[4][5][6] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₄H₁₂D₇N₃O₂[4][8][9]
Molecular Weight 268.36 g/mol [3][8][9]
Exact Mass 268.191664079 Da[3]
CAS Number 1217818-36-4[4][9][10]
Appearance Solid[7]
Purity ≥95%[7][8]
Deuterium Incorporation ≥99% deuterated forms (d1-d7)[4][5][7][10]
Solubility Slightly soluble in methanol and DMSO[7]
Storage -20°C[7][9]

Synthesis of this compound

A general synthesis of Zilpaterol starts from 4,5,6,7-tetrahydro-6-hydroxyimino-imidazo[4,5,1-jk]-[11]benzazepine-2,7 (1H,6H)-dione. This intermediate is then subjected to enamidation, hydrogenation reduction, salt formation, and crystallization to yield Zilpaterol.[]

The logical point for the introduction of the deuterium-labeled isopropyl group would be during the reductive amination step, where the primary amine of the Zilpaterol backbone is reacted with a deuterated ketone (acetone-d6) in the presence of a reducing agent. The additional deuterium atom is likely introduced through exchange during the reaction or by using a deuterated reducing agent.

Below is a diagram illustrating a plausible synthetic workflow for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Zilpaterol_Precursor Zilpaterol Precursor (amine) Reductive_Amination Reductive Amination Zilpaterol_Precursor->Reductive_Amination Deuterated_Acetone Acetone-d6 Deuterated_Acetone->Reductive_Amination Zilpaterol_d7 This compound Reductive_Amination->Zilpaterol_d7 Purification

Caption: Plausible synthetic workflow for this compound.

Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not publicly available, a Certificate of Analysis for a commercial standard indicates that the NMR spectrum "conforms" to the expected structure.[10] In a ¹H NMR spectrum of this compound, the signals corresponding to the isopropyl protons would be absent, confirming the successful deuteration at this position. The remaining signals of the molecule's backbone would be consistent with the structure of Zilpaterol.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for characterizing this compound, confirming its molecular weight and providing information about its fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common technique for the analysis of Zilpaterol and its deuterated analogue.[11] In positive electrospray ionization (ESI+) mode, this compound will exhibit a protonated molecule [M+H]⁺ at m/z 269.2, which is 7 mass units higher than that of unlabeled Zilpaterol (m/z 262.2).

The fragmentation of Zilpaterol in MS/MS typically involves the loss of water and subsequent cleavages. For Zilpaterol, major fragment ions are observed at m/z 244.18 and 185.10.[11] It is expected that this compound would show a corresponding shift in the mass of fragments containing the deuterated isopropyl group.

The following table summarizes the expected and reported mass spectral data for Zilpaterol and this compound.

AnalytePrecursor Ion (m/z)Product Ions (m/z)Reference
Zilpaterol262.19244.18, 185.10[11]
This compound 269.2 Expected fragments shifted by +7 DaInferred

An experimental workflow for the analysis of this compound using LC-MS/MS is depicted below.

LCMS_Workflow Sample Sample containing This compound LC_Separation Liquid Chromatography (LC Separation) Sample->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Select m/z 269.2 MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Detect Fragment Ions Data_Analysis Data Analysis Detector->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Application as an Internal Standard

This compound is primarily used as an internal standard for the quantitative analysis of Zilpaterol in various samples, including biological tissues and animal feed.[4][5][7] The co-extraction and co-analysis of the deuterated standard with the native analyte allows for the correction of analytical variability, leading to highly accurate and reliable results.

Experimental Protocol for Sample Analysis

The following is a generalized protocol for the determination of Zilpaterol using this compound as an internal standard. Specific parameters may need to be optimized depending on the matrix and instrumentation.

1. Sample Preparation:

  • Homogenize the sample matrix (e.g., tissue, feed).
  • Spike the homogenized sample with a known amount of this compound solution.
  • Perform extraction using an appropriate solvent (e.g., acetonitrile, ethyl acetate).
  • Clean up the extract using solid-phase extraction (SPE) to remove interfering substances.
  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.
  • Separate the analytes using a suitable C18 column with a gradient elution of mobile phases such as acetonitrile and water with formic acid or ammonium acetate.
  • Detect the precursor and product ions for both Zilpaterol and this compound using Multiple Reaction Monitoring (MRM) mode.

3. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of Zilpaterol to the peak area of this compound against the concentration of Zilpaterol standards.
  • Determine the concentration of Zilpaterol in the unknown samples by interpolating their peak area ratios on the calibration curve.

The relationship between the analyte, internal standard, and the analytical process is illustrated in the diagram below.

Quantification_Logic cluster_sample Sample Analyte Zilpaterol (Unknown Conc.) Analytical_Process Extraction, Cleanup, LC-MS/MS Analysis Analyte->Analytical_Process IS This compound (Known Conc.) IS->Analytical_Process Peak_Areas Measure Peak Areas Analytical_Process->Peak_Areas Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Areas->Ratio Final_Concentration Determine Zilpaterol Concentration Ratio->Final_Concentration Calibration_Curve Calibration Curve Calibration_Curve->Final_Concentration

Caption: Logic of quantification using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Zilpaterol in a variety of matrices. This technical guide has provided a comprehensive overview of its synthesis, characterization, and application. While a detailed, publicly available synthesis protocol remains elusive, a plausible synthetic route has been proposed based on established chemical principles. The characterization data, primarily from mass spectrometry, confirms its identity and suitability as an internal standard. The provided experimental workflows and logical diagrams offer a clear understanding of the synthesis and analytical processes involving this compound, making this guide a valuable resource for researchers and professionals in the field.

References

The Role of Zilpaterol-d7 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Zilpaterol-d7 when used as an internal standard in quantitative analytical methods. It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals who utilize mass spectrometry-based techniques for the detection and quantification of Zilpaterol.

Core Principles: The Mechanism of Action of a Deuterated Internal Standard

This compound serves as an ideal internal standard for the quantification of Zilpaterol in various biological matrices.[1][2][3] Its efficacy is rooted in the principles of isotope dilution mass spectrometry (IDMS). The "mechanism of action" in this context is not pharmacological but rather physicochemical and analytical.

Stable isotopically labeled (SIL) compounds, such as deuterated molecules, are considered the gold standard for internal standards in mass spectrometry.[4] This is because they exhibit nearly identical chemical and physical properties to the unlabeled analyte of interest.[4] this compound, a deuterium-labeled version of Zilpaterol[5], is therefore an exemplary internal standard for quantitative analysis.

The core of its function lies in its ability to mimic the behavior of the native Zilpaterol throughout the entire analytical process, from sample preparation to detection. This includes:

  • Extraction Efficiency: this compound will have a comparable extraction recovery to Zilpaterol from the sample matrix.

  • Chromatographic Co-elution: Due to its similar polarity and chemical structure, this compound co-elutes with Zilpaterol during chromatographic separation. This is crucial for compensating for matrix effects.[6]

  • Ionization Efficiency: Both Zilpaterol and this compound will experience similar ionization suppression or enhancement in the mass spectrometer's ion source.

By adding a known concentration of this compound to a sample, any variations or losses during the analytical workflow will affect both the analyte and the internal standard proportionally. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z) due to the presence of deuterium atoms in this compound. The quantification is then based on the ratio of the analyte signal to the internal standard signal, which remains constant even if the absolute signal intensities fluctuate. This significantly improves the accuracy, precision, and reproducibility of the analytical method.[6][7]

Experimental Protocols and Data

The use of this compound as an internal standard is prevalent in methods for detecting Zilpaterol residues in various matrices, particularly in animal-derived food products.

Sample Preparation and Extraction

A common workflow for the analysis of Zilpaterol in tissue samples involves the following steps:

  • Homogenization: The tissue sample (e.g., muscle, liver, kidney) is homogenized.[8][9]

  • Fortification: A known amount of this compound internal standard is added to the homogenized sample.[8]

  • Extraction: The sample is extracted using an organic solvent, often methanol or acetonitrile.[8][9] In some methods, a liquid-liquid extraction is also employed.[10]

  • Purification: The extract is purified to remove interfering matrix components. This is commonly achieved through solid-phase extraction (SPE).[8][9][10]

Chromatographic and Mass Spectrometric Analysis

The purified extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatography: Separation is typically performed on a C18 reversed-phase column.[7][10] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is used.[7][10]

  • Mass Spectrometry: Detection is achieved using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode.[8] Specific precursor-to-product ion transitions (m/z) are monitored for both Zilpaterol and this compound to ensure selectivity and accurate quantification. For Zilpaterol, common ions monitored are m/z 244 and 185.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies that have utilized this compound as an internal standard for the quantification of Zilpaterol.

ParameterMatrixMethodValueReference
Limit of Quantification (LOQ)MeatLC-MS/MS0.2 µg/kg[7]
Limit of Quantification (LOQ)BeefLC-MS/MS0.2 µg/kg[10]
Limit of Quantification (LOQ)Ractopamine in MeatLC-MS/MS0.4 µg/kg[7]
AnalyteMatrixSpiked ConcentrationAverage Recovery (%)Reference
ZilpaterolMeatNot Specified94.1 - 120.0[7]
ClenbuterolMeatNot Specified109.1 - 118.3[7]
RactopamineMeatNot Specified95.3 - 109.0[7]
ZilpaterolBeef0.4 µg/kg100.9 - 108.5 (intra-day)[10]
ZilpaterolBeef0.4 µg/kg103.3 - 104.5 (inter-day)[10]

Visualizations

Logical Relationship of an Internal Standard

G Figure 1: Analyte-Internal Standard Relationship cluster_sample Sample Matrix Analyte Zilpaterol (Unknown Amount) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (Known Amount) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Proportional Losses Ratio Signal Ratio (Analyte / IS) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification G Figure 2: Typical Experimental Workflow Start Tissue Sample Homogenize Homogenization Start->Homogenize Spike Spike with this compound Homogenize->Spike Extract Solvent Extraction Spike->Extract Cleanup Solid-Phase Extraction (SPE) Extract->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze Data Data Processing & Quantification Analyze->Data G Figure 3: Zilpaterol Signaling Pathway Zilpaterol Zilpaterol betaAR β-Adrenergic Receptor Zilpaterol->betaAR Binds to GProtein G-Protein betaAR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Increased Protein Synthesis Increased Lipolysis PKA->CellularResponse Leads to

References

The Metabolic Journey of Zilpaterol-d7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilpaterol is a β2-adrenergic agonist approved for use in cattle to enhance growth performance and carcass leanness[2]. Its mechanism of action involves binding to β2-adrenergic receptors, primarily in muscle and adipose tissues, initiating a signaling cascade that leads to increased protein synthesis and decreased lipogenesis[3][4]. Understanding the metabolic fate of Zilpaterol is crucial for assessing its safety, determining withdrawal periods in food-producing animals, and developing accurate analytical methods for residue monitoring. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of Zilpaterol, with the understanding that this information is directly applicable to its deuterated analogue, Zilpaterol-d7.

Absorption and Distribution

Following oral administration, Zilpaterol is readily absorbed. In cattle, it is administered as a feed additive[2]. Studies in various animal models, including rats and cattle, demonstrate systemic distribution of the compound. The highest concentrations of Zilpaterol and its metabolites are typically found in the organs of metabolism and excretion, namely the liver and kidneys[2].

Metabolism: The Biotransformation of Zilpaterol

The metabolism of Zilpaterol is qualitatively and quantitatively similar across species studied, including rats, swine, and cattle[1]. The primary biotransformation pathways involve oxidation and dealkylation.

Major Metabolites

Two major metabolites of Zilpaterol have been identified[1]:

  • Deisopropyl-Zilpaterol: Formed through the removal of the isopropyl group.

  • Hydroxy-Zilpaterol: Formed through the hydroxylation of the Zilpaterol molecule.

Unchanged parent Zilpaterol is also a significant component of the residues found in tissues and excreta[1].

Metabolic Pathway of Zilpaterol

The metabolic transformation of Zilpaterol primarily occurs in the liver. The following diagram illustrates the proposed metabolic pathway.

Zilpaterol_Metabolism Zilpaterol Zilpaterol Deisopropyl Deisopropyl-Zilpaterol Zilpaterol->Deisopropyl Deisopropylation Hydroxy Hydroxy-Zilpaterol Zilpaterol->Hydroxy Hydroxylation

Caption: Proposed metabolic pathway of Zilpaterol.

Excretion

Zilpaterol and its metabolites are primarily eliminated from the body through urine, with a smaller proportion excreted in the feces[1]. The parent compound, Zilpaterol, is the main substance excreted in the urine of cattle, swine, and rats[1].

Quantitative Data on Zilpaterol Metabolism

The following tables summarize the quantitative data on the excretion and tissue residue depletion of Zilpaterol. This data is derived from studies using radiolabeled Zilpaterol ([14C]Zilpaterol) to trace its fate in biological systems.

Table 1: Excretion of [14C]Zilpaterol in Cattle (Steers) Following a Single Oral Dose

Time Post-DoseRoute of ExcretionMean % of Administered Dose
8 daysUrine88.2[1]
8 daysFeces8.7[1]
Total 96.9 [1]

Table 2: Tissue Residue Depletion of Zilpaterol in Sheep Following Dietary Administration for 10 Days

Withdrawal PeriodLiver (ng/g)Kidney (ng/g)Muscle (ng/g)
0 days29.3[5]29.6[5]13.3[5]
2 days1.5[5]1.10[5]0.86[5]
5 days0.13[5]0.09[5]0.12[5]
9 days0.10[5]Below Detection Limit0.08[5]

Experimental Protocols

Accurate quantification of Zilpaterol and its metabolites is essential for regulatory monitoring and research. The following sections outline a typical experimental workflow for the analysis of Zilpaterol residues in biological matrices.

Experimental Workflow for Tissue Residue Analysis

Tissue_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Data Analysis Homogenization Tissue Homogenization Spiking Spiking with this compound (Internal Standard) Homogenization->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification using Calibration Curve LCMS->Quantification

Caption: General workflow for Zilpaterol residue analysis in tissues.

Detailed Methodology for LC-MS/MS Analysis of Zilpaterol in Muscle Tissue

This protocol is a synthesized example based on common practices described in the literature[4][6].

1. Sample Preparation:

  • Weigh 5 g of homogenized muscle tissue into a 50 mL centrifuge tube.
  • Add a known concentration of this compound internal standard solution.
  • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or ethyl acetate).
  • Homogenize the sample for 1 minute using a high-speed homogenizer.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.
  • Load the supernatant onto the SPE cartridge.
  • Wash the cartridge with a low-polarity solvent to remove interferences.
  • Elute Zilpaterol and this compound with a suitable elution solvent (e.g., methanol with 2% formic acid).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate Zilpaterol from matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Zilpaterol and this compound.

4. Quantification:

  • Generate a calibration curve using standards of known Zilpaterol concentrations and a fixed concentration of this compound.
  • Calculate the concentration of Zilpaterol in the sample by comparing the peak area ratio of Zilpaterol to this compound against the calibration curve.

Signaling Pathway of Zilpaterol

Zilpaterol exerts its effects by activating the β2-adrenergic receptor signaling pathway. This pathway is a classic example of a G-protein coupled receptor (GPCR) cascade.

B2_Adrenergic_Pathway Zilpaterol Zilpaterol B2AR β2-Adrenergic Receptor Zilpaterol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Lipolysis Increased Lipolysis PKA->Lipolysis Promotes Protein_Synthesis Increased Protein Synthesis CREB->Protein_Synthesis Leads to

Caption: Simplified β2-adrenergic receptor signaling pathway activated by Zilpaterol.

Upon binding of Zilpaterol to the β2-adrenergic receptor on the cell surface, the associated Gs protein is activated[7][8]. This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP)[7][8]. The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA)[9][10]. PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which ultimately results in increased transcription of genes involved in protein synthesis and muscle growth[11]. PKA also plays a role in promoting lipolysis in adipose tissue[8].

Conclusion

The metabolic fate of Zilpaterol is well-characterized, with deisopropylation and hydroxylation being the primary biotransformation routes. The parent compound and its metabolites are predominantly excreted in the urine. While specific metabolic studies on this compound are not extensively published, its metabolic profile is expected to mirror that of Zilpaterol. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and professionals working with this compound. Accurate analytical methods, utilizing deuterated internal standards like this compound, are critical for reliable quantification and ensuring regulatory compliance.

References

Methodological & Application

Application Note: Quantification of Zilpaterol in Biological Matrices Using Zilpaterol-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Zilpaterol in various biological matrices, such as animal tissues (muscle, liver, kidney) and plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] To ensure accuracy and precision, a stable isotope-labeled internal standard, Zilpaterol-d7, is employed.[1][2] The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is tailored for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

Zilpaterol is a β2-adrenergic agonist used to increase muscle mass and improve feed efficiency in livestock.[4][5] Its use is regulated, and monitoring its residue levels in food products of animal origin is crucial for consumer safety.[4][6] LC-MS/MS has emerged as the preferred analytical technique for the determination of Zilpaterol due to its high sensitivity and selectivity.[3][7] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. It effectively compensates for variations during sample preparation and potential matrix effects during ionization, leading to highly reliable and reproducible results.[8] This document outlines a comprehensive protocol for the extraction and quantification of Zilpaterol in biological samples.

Experimental Protocols

Materials and Reagents
  • Zilpaterol hydrochloride (analytical standard)

  • This compound (internal standard)[9]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Water (deionized or Milli-Q)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[6]

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve Zilpaterol and this compound in methanol to prepare individual stock solutions. Store at -20°C.[2]

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol or an appropriate solvent mixture (e.g., methanol:water).

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL (or other suitable concentration) in the initial extraction solvent.

Sample Preparation (Animal Tissue)

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Homogenize 1-5 g of tissue sample.[1][6]

  • Spiking: Add a known volume of the this compound internal standard spiking solution to the homogenized sample.

  • Extraction:

    • Add 5-10 mL of an appropriate extraction solvent (e.g., methanol or ethyl acetate).[1][6]

    • Vortex or shake vigorously for 10-20 minutes.

    • For ethyl acetate extraction, add anhydrous sodium sulfate to remove water.[1]

    • Centrifuge at 4,000-10,000 rpm for 10 minutes.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) System:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm)[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile[1]
Gradient Start with 90% A, decrease to 10% A over 7 minutes, hold for 3 minutes, then return to initial conditions.[1]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 35 - 40°C[1]
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 1

Table 1: MRM Transitions for Zilpaterol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Zilpaterol262.2185.1244.1[1]
This compound269.2185.1251.2[10]

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of Zilpaterol using this compound as an internal standard.

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.99[2][7]
Limit of Quantification (LOQ) 0.2 - 1.3 µg/kg (tissue)[1][7]
Recovery 94.1% - 120.0%[1]
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Tissue Sample (1-5g) homogenize Homogenization sample->homogenize spike Spike with this compound homogenize->spike extract Solvent Extraction spike->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter lcms LC-MS/MS System filter->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify report Final Report quantify->report

Caption: Experimental workflow for the quantification of Zilpaterol using this compound as an internal standard.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Zilpaterol in biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality data in complex samples. This application note serves as a comprehensive guide for laboratories involved in veterinary drug residue analysis and pharmacokinetic studies.

References

Application Note: High-Throughput Analysis of Zilpaterol-d7 in Urine using Solid-Phase Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Zilpaterol-d7 in urine samples. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in a biological matrix. All quantitative data is summarized for clear comparison, and a detailed experimental protocol is provided.

Introduction

Zilpaterol is a β2-adrenergic agonist used as a growth promoter in livestock. Its detection in urine is crucial for both regulatory monitoring in food production and for anti-doping purposes in sports. The use of a deuterated internal standard, this compound, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a comprehensive protocol for the sample preparation and analysis of this compound in urine.

Data Presentation

The following table summarizes the quantitative performance data from various validated methods for Zilpaterol analysis in urine, providing a benchmark for the expected performance of the described protocol.

ParameterMethodValueReference
Recovery UPLC-MS/MS94-104% (interday)[1][2][3]
UPLC-MS/MS97-102% (intraday)[1][2][3]
LC-MS/MS71.0-117.0%[4]
Limit of Detection (LOD) LC-MS/MS0.01-2.71 µg/L[4]
LC-MS/MS1 ng/mL[5]
ASAP-MS1.1 ng/mL[6]
MDESI-MS1.3 ng/mL[6]
Limit of Quantification (LOQ) LC-MS/MS0.05-7.52 µg/L[4]
LC-Q-Orbitrap HRMS0.025–0.091 μg/kg[1][2]
ASAP-MS3.7 ng/mL[6]
MDESI-MS4.4 ng/mL[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction and analysis of this compound from urine samples.

Materials and Reagents
  • This compound standard (Toronto Research Chemicals Inc. or equivalent)[4]

  • β-glucuronidase from Helix pomatia

  • Sodium acetate buffer (0.2 M, pH 5.0)

  • Phosphate buffer (0.02 M, pH 7.2)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonia solution

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (Oasis HLB or equivalent)[4]

Sample Preparation Workflow

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis urine_sample 5 mL Urine Sample add_buffer Add 5 mL 0.2 M Sodium Acetate Buffer (pH 5) urine_sample->add_buffer add_pbs Add 5 mL 0.02 M Phosphate Buffer (pH 7.2) add_buffer->add_pbs vortex_spin Vortex (1 min) & Centrifuge (2000 rpm, 5 min) add_pbs->vortex_spin add_enzyme Add 20 µL β-glucuronidase vortex_spin->add_enzyme incubate Incubate at 37°C for 17 hours add_enzyme->incubate spe_conditioning Condition SPE Cartridge (Methanol then Water) incubate->spe_conditioning Proceed to SPE load_sample Load Sample onto SPE Cartridge spe_conditioning->load_sample wash_cartridge Wash Cartridge (Water then 5% Methanol) load_sample->wash_cartridge elute_analyte Elute with 2% Ammonia in Methanol wash_cartridge->elute_analyte evaporate Evaporate to Dryness elute_analyte->evaporate reconstitute Reconstitute in 1 mL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data_analysis Data Acquisition and Analysis inject->data_analysis

Caption: Workflow for this compound Sample Preparation and Analysis.

Detailed Protocol
  • Sample Hydrolysis:

    • To 5 mL of urine sample in a centrifuge tube, add the internal standard this compound.

    • Add 5 mL of 0.2 M sodium acetate buffer (pH 5.0).[4]

    • Add 5 mL of 0.02 M phosphate buffer (pH 7.2).[4]

    • Vortex the sample for 1 minute.[4]

    • Centrifuge at 2000 rpm for 5 minutes at room temperature.[4]

    • Add 20 µL of β-glucuronidase solution.[4]

    • Incubate the mixture at 37°C for 17 hours to ensure complete hydrolysis of any conjugated Zilpaterol.[4]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 5% methanol in water to remove interferences.

    • Elute the this compound from the cartridge using 5 mL of 2% ammonia in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to ensure separation of Zilpaterol from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • MS/MS Transitions: Specific precursor and product ions for both Zilpaterol and this compound should be monitored in Multiple Reaction Monitoring (MRM) mode.

Conclusion

The described solid-phase extraction and LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in urine. The protocol is designed for high-throughput analysis and delivers excellent recovery and low limits of detection, making it suitable for a wide range of research and monitoring applications. The provided quantitative data and detailed methodology will aid researchers in the successful implementation of this analytical procedure.

References

Application of Zilpaterol-d7 in Food Safety and Residue Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zilpaterol is a β-adrenergic agonist utilized in the livestock industry to promote muscle growth and improve feed efficiency in cattle.[1][2] Its use, however, is regulated due to potential risks to human consumers if residues exceed established maximum residue limits (MRLs).[3][4] Consequently, highly sensitive and specific analytical methods are crucial for monitoring Zilpaterol residues in food products of animal origin. Zilpaterol-d7, a deuterated analog of Zilpaterol, serves as an ideal internal standard for quantification in mass spectrometry-based methods, ensuring accuracy and precision in residue analysis.[5][6] This document provides detailed application notes and protocols for the use of this compound in food safety and residue testing.

Zilpaterol is a β2-adrenoreceptor agonist that enhances lean body mass by stimulating protein synthesis in skeletal muscle and reducing fat deposition.[5][7] Its mechanism of action involves the activation of protein kinase A.[5] Due to its efficacy, Zilpaterol has been a subject of interest and scrutiny in the food production industry.[8]

Application of this compound in Quantitative Analysis

This compound is primarily employed as an internal standard in analytical methods for the detection and quantification of Zilpaterol residues in various biological matrices, including muscle, liver, kidney, and plasma.[7][9][10] The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrumental analysis, thereby improving the accuracy and reliability of the results.[10]

The most common analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.[9][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized.[5]

Signaling Pathway of Zilpaterol

The mechanism of action of Zilpaterol as a β-adrenergic agonist involves the activation of a specific signaling cascade within muscle and fat cells. This pathway ultimately leads to increased protein synthesis and decreased fat storage.

Zilpaterol_Signaling_Pathway cluster_cell Target Cell (Muscle/Fat) cluster_muscle In Muscle Cells cluster_fat In Fat Cells Zilpaterol Zilpaterol Receptor β2-Adrenergic Receptor Zilpaterol->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Protein_Synthesis Increased Protein Synthesis PKA->Protein_Synthesis Promotes Lipolysis Increased Lipolysis PKA->Lipolysis Promotes Lipogenesis Reduced Lipogenesis PKA->Lipogenesis Inhibits

Figure 1: Simplified signaling pathway of Zilpaterol in target cells.

Experimental Protocols

Sample Preparation: Extraction of Zilpaterol from Bovine Tissues

This protocol describes a general method for the extraction of Zilpaterol from tissue samples for subsequent analysis by LC-MS/MS.

Materials:

  • Bovine tissue (muscle, liver, or kidney)

  • This compound internal standard solution

  • Methanol, HPLC grade[12]

  • Ethyl acetate[11]

  • 0.2 M Ammonium acetate buffer[11]

  • β-glucuronidase/arylsulfatase[11]

  • n-hexane[11]

  • Solid Phase Extraction (SPE) cartridges (e.g., Cation Exchange)[10]

  • Homogenizer[12]

  • Centrifuge[12]

  • Vortex mixer[12]

Procedure:

  • Weigh 1.0 g of homogenized bovine tissue into a centrifuge tube.[10]

  • Spike the sample with a known concentration of this compound internal standard solution.[6][10]

  • Add 5 mL of 0.2 M ammonium acetate buffer and β-glucuronidase/arylsulfatase.[11]

  • Incubate the mixture in a water bath.[12]

  • Add 5 mL of ethyl acetate and vortex for 1 minute.[11]

  • Centrifuge at 4000 rpm for 10 minutes.[12]

  • Transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Repeat the extraction (steps 5-7) and combine the supernatants.

  • Perform a liquid-liquid partitioning step with n-hexane to defat the extract.[11]

  • Evaporate the final extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for SPE.

Sample Clean-up: Solid Phase Extraction (SPE)

This protocol outlines the clean-up of the tissue extract using SPE to remove interfering matrix components.

Procedure:

  • Condition the cation exchange SPE cartridge with methanol followed by water.

  • Load the reconstituted extract onto the SPE cartridge.

  • Wash the cartridge with a non-eluting solvent to remove impurities.

  • Elute the analyte (Zilpaterol and this compound) with an appropriate elution solvent (e.g., methanol containing ammonia).[10]

  • Evaporate the eluate to dryness.

  • Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.

Experimental_Workflow Sample 1. Homogenized Tissue Sample Spike 2. Spike with this compound Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis Spike->Hydrolysis Extraction 4. Liquid-Liquid Extraction Hydrolysis->Extraction Defatting 5. Defatting Step Extraction->Defatting Evaporation1 6. Evaporation to Dryness Defatting->Evaporation1 SPE 7. Solid Phase Extraction (SPE) Clean-up Evaporation1->SPE Evaporation2 8. Evaporation to Dryness SPE->Evaporation2 Reconstitution 9. Reconstitution Evaporation2->Reconstitution Analysis 10. LC-MS/MS Analysis Reconstitution->Analysis

Figure 2: General experimental workflow for Zilpaterol residue analysis.

Instrumental Analysis: LC-MS/MS

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.[11]

LC Conditions (Example):

  • Column: C18 reverse-phase column[11]

  • Mobile Phase A: 10 mM Ammonium acetate in water[11]

  • Mobile Phase B: Acetonitrile[11]

  • Gradient: A linear gradient from high aqueous to high organic content.[11]

  • Flow Rate: 0.2 - 0.4 mL/min[11]

  • Injection Volume: 10 µL[11]

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[9]

  • Detection Mode: Selected Reaction Monitoring (SRM)[9]

  • Precursor and Product Ions: Specific m/z transitions for Zilpaterol and this compound need to be determined and optimized.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Zilpaterol using this compound as an internal standard, as reported in various studies.

Table 1: Method Performance Characteristics

ParameterMatrixValueReference
Limit of Quantification (LOQ) Beef0.2 µg/kg[11]
Beef0.2 µg/kg[3]
Bovine Liver, Kidney, Muscle0.250 µg/kg[7]
Linearity (r² or R²) Beef> 0.999[11]
Meat0.9979[3]
Recovery Beef (Intra-day)100.9 - 108.5%[11]
Beef (Inter-day)103.3 - 104.5%[11]
Meat94.1 - 120.0%[3]
Muscle and Viscera87.6 - 111.5%[13]

Table 2: Maximum Residue Limits (MRLs) for Zilpaterol

Regulatory BodyTissueMRL (µg/kg or ppb)Reference
Codex Alimentarius Muscle0.5[14]
Liver3.5[14]
Kidney3.3[14]
US FDA Muscle18 (as Zilpaterol free base)[6]
Liver44 (as Zilpaterol free base)[6]
Kidney88 (as Zilpaterol free base)[6]
Fat88 (as Zilpaterol free base)[6]
Health Canada Muscle2[3]
Liver5[3]
Kidney5[3]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Zilpaterol residues in food products. Its use as an internal standard in LC-MS/MS methods allows for robust and reliable monitoring, ensuring compliance with regulatory MRLs and safeguarding consumer health. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in food safety and residue testing.

References

Application Notes and Protocols for Zilpaterol-d7 in Pharmacokinetic and Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for utilizing Zilpaterol-d7 as an internal standard in pharmacokinetic (PK) and metabolism studies of zilpaterol. The information is intended to guide researchers in developing robust and accurate analytical methods for quantifying zilpaterol in biological matrices.

Introduction

Zilpaterol is a β2-adrenergic agonist used to increase lean body mass in cattle.[1] Understanding its pharmacokinetic and metabolic profile is crucial for ensuring food safety and optimizing its use. This compound, a deuterated analog of zilpaterol, is the ideal internal standard for quantification by mass spectrometry.[1][2] Its use corrects for matrix effects and variations in sample processing, leading to improved accuracy and precision in analytical results.[2]

Zilpaterol exerts its effects by binding to β-adrenergic receptors, which triggers a signaling cascade involving Gs proteins, adenylyl cyclase, and cyclic adenosine monophosphate (cAMP), ultimately activating protein kinase A (PKA).[3] Metabolism of zilpaterol primarily occurs through N-deisopropylation and hydroxylation.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for zilpaterol, essential for designing and interpreting pharmacokinetic and metabolism studies.

Table 1: Physicochemical Properties of Zilpaterol and this compound

PropertyZilpaterolThis compound
Chemical FormulaC₁₄H₁₉N₃O₂C₁₄H₁₂D₇N₃O₂
Molecular Weight261.32 g/mol 268.36 g/mol
Purity≥98%≥95% (Zilpaterol)
Deuterium IncorporationN/A≥99% (d1-d7)
Storage-20°C-20°C
Stability≥4 years≥4 years

Table 2: Pharmacokinetic Parameters of Zilpaterol in Cattle and Rats

SpeciesMatrixDoseCmaxTmaxElimination Half-life (t1/2)
CattlePlasma0.15 mg/kg bw/day16.8 - 22.4 ng/mL10 - 12 hPhase 1: 11.9 - 13.2 h
RatPlasma1 mg/kg (oral)Not SpecifiedNot SpecifiedNot Specified
HumanPlasma0.25 - 2.0 mg (single dose)Dose-dependent1 hNot Specified

Table 3: LC-MS/MS Parameters for the Quantification of Zilpaterol using this compound

ParameterSetting
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 mm x 150 mm, 3 µm)[5]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
GradientOptimized for separation
Flow Rate0.2 - 0.4 mL/min
Column Temperature40°C[5]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Ions (m/z)Zilpaterol: 244 (Quantifier), 185, 202 (Qualifiers)[2]
This compound: 275.2 (Precursor Ion) -> [Product ions to be determined empirically]
Collision EnergyOptimized for each transition

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare stock and working solutions of zilpaterol and this compound for calibration curves and quality control samples.

Materials:

  • Zilpaterol hydrochloride reference standard

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Volumetric flasks and pipettes

Protocol:

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of zilpaterol hydrochloride and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume. These stock solutions are typically stable for several months when stored at -20°C.[6]

  • Intermediate Solutions (10 µg/mL):

    • Dilute the stock solutions 1:100 with a 1:1 mixture of acetonitrile and water to create intermediate solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the intermediate zilpaterol solution with the appropriate solvent (e.g., 1:1 acetonitrile/water) to create calibration standards. The concentration range should bracket the expected concentrations in the study samples.[7]

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation from Bovine Liver

Objective: To extract zilpaterol from bovine liver tissue for LC-MS/MS analysis.

Materials:

  • Homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) manifold and cartridges (e.g., Cation Exchange)

  • Methanol

  • Acetonitrile

  • Ammonium hydroxide

  • 0.6 M Hydrochloric acid in ethanol/water (1:1, v/v)[5]

Protocol:

  • Homogenization:

    • Weigh approximately 5 g of homogenized liver tissue into a 50 mL centrifuge tube.[6]

    • To prevent degradation, add half the sample weight of 0.6 M HCl in ethanol/water.[5]

  • Fortification:

    • Spike the sample with a known amount of the this compound internal standard working solution.

  • Extraction:

    • Add 10 mL of methanol and vortex for 1 minute.[4]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction step with another 10 mL of methanol and combine the supernatants.

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition a cation exchange SPE cartridge with methanol followed by water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with water followed by methanol to remove interfering substances.

    • Elute zilpaterol and this compound with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_0 Sample Preparation Workflow Sample Biological Sample (e.g., Liver, Plasma) Homogenize Homogenization (+ Acid for tissue) Sample->Homogenize Spike Spike with this compound (Internal Standard) Homogenize->Spike Extract Solvent Extraction (e.g., Methanol) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Cleanup Solid Phase Extraction (SPE) Clean-up Centrifuge->Cleanup Evaporate Evaporation Cleanup->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for sample preparation.

G cluster_1 Zilpaterol Signaling Pathway Zilpaterol Zilpaterol BAR β-Adrenergic Receptor Zilpaterol->BAR Binds to Gs Gs Protein BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Protein Synthesis Decreased Lipogenesis PKA->Response Leads to G cluster_2 Pharmacokinetic Study Workflow Dosing Administer Zilpaterol to Subjects Sampling Collect Biological Samples (e.g., Blood, Urine) at Timed Intervals Dosing->Sampling Processing Process Samples and Spike with this compound Sampling->Processing Quantification Quantify Zilpaterol by LC-MS/MS Processing->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Quantification->PK_Analysis Metabolite_ID Metabolite Identification Quantification->Metabolite_ID

References

Application Notes & Protocols: Zilpaterol-d7 Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zilpaterol-d7 is the deuterium-labeled form of Zilpaterol, a β-adrenergic agonist. It is intended for use as an internal standard for the quantification of Zilpaterol by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in sample processing, thereby improving the accuracy and precision of analytical methods[3]. These notes provide detailed protocols for the preparation, storage, and application of this compound standard solutions.

Product Specifications and Storage

This compound is typically supplied as a solid and should be handled with care, using appropriate personal protective equipment, as it should be considered hazardous until further information is available[1].

Physical and Chemical Properties
PropertySpecificationReference
Chemical Name (6S,7S)-6-hydroxy-7-((propan-2-yl-d7)amino)-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one[1]
CAS Number 1217818-36-4[1]
Molecular Formula C₁₄H₁₂D₇N₃O₂[1]
Molecular Weight 268.4 g/mol [1]
Form Solid[1]
Chemical Purity ≥95% (Zilpaterol)[1]
Deuterium Incorporation ≥99% deuterated forms (d₁-d₇); ≤1% d₀[1]
Solubility Slightly soluble in Methanol and DMSO[1]
Storage and Stability

Proper storage is crucial to maintain the integrity and stability of the standard.

FormStorage TemperatureRecommended DurationReference
Solid -20°C≥ 4 years[1]
Solid 4°C2 years[4]
In Solvent -80°C6 months[4]
In Solvent -20°C1 month[4]

Note: Once a stock solution is prepared, it should be aliquoted into smaller volumes for routine use to avoid repeated freeze-thaw cycles[4].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (e.g., 100 µg/mL)

This protocol describes the preparation of a primary stock solution from the solid standard.

Materials:

  • This compound solid standard

  • Methanol (HPLC or MS-grade)

  • Analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Pipettes and tips

  • Amber glass vials for storage

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a precise amount of the solid standard (e.g., 1 mg) using an analytical balance.

  • Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

  • Add a small amount of methanol (e.g., 2-3 mL) to dissolve the solid. Sonicate briefly if necessary to ensure complete dissolution.

  • Once dissolved, bring the flask to the final volume (10 mL) with methanol.

  • Cap the flask and invert it several times to ensure homogeneity. This yields a 100 µg/mL stock solution.

  • Transfer the stock solution into amber glass vials, label clearly (Name, Concentration, Date, Solvent), and store at -20°C or -80°C as per the stability data above.

Protocol 2: Preparation of Working Standard Solutions

Working solutions are prepared by serially diluting the stock solution to concentrations relevant for the analytical range.

Materials:

  • This compound stock solution (100 µg/mL)

  • Diluent solvent (e.g., Methanol, 0.1% Formic Acid in water, or Acetonitrile/Water mixture)

  • Volumetric flasks or appropriate tubes

  • Pipettes and tips

Procedure:

  • From the 100 µg/mL stock solution, prepare an intermediate standard (e.g., 10 µg/mL) by pipetting 1 mL of the stock into a 10 mL volumetric flask and diluting to volume with the chosen diluent.

  • From the intermediate standard, prepare a series of working solutions. For example, to prepare a 200 ng/mL working solution, dilute the 10 µg/mL intermediate standard 1:50.

  • These working solutions are then used to fortify samples or to prepare calibration curve standards.

  • Store working solutions at -20°C and prepare them fresh as needed, adhering to the recommended storage duration[4].

Application & Visualization

Workflow for Sample Analysis

This compound is primarily used as an internal standard (IS) in quantitative analysis of Zilpaterol in biological matrices, such as bovine tissues. A typical workflow involves fortifying the sample with a known amount of this compound prior to extraction and cleanup.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Tissue Sample (e.g., Liver, Muscle) Fortify Fortify with this compound IS Sample->Fortify Extract Extract with Methanol Fortify->Extract Purify Purify Extract (e.g., Cation Exchange SPE) Extract->Purify LCMS LC-MS/MS Analysis Purify->LCMS Purify->LCMS Quant Quantification (Peak Area Ratio of Analyte/IS) LCMS->Quant

Caption: General workflow for tissue analysis using this compound.

Standard Solution Preparation Workflow

The preparation of standards follows a logical dilution scheme to achieve the desired final concentrations for analysis.

G Solid This compound (Solid) Stock Stock Solution (e.g., 100 µg/mL in Methanol) Solid->Stock Dissolve Intermediate Intermediate Standard (e.g., 10 µg/mL) Stock->Intermediate Dilute Working Working Standards (e.g., 0.2 - 10 ng/mL) Intermediate->Working Serially Dilute

Caption: Workflow for preparing this compound standard solutions.

Simplified Zilpaterol Signaling Pathway

To provide context for the analyte being quantified, the diagram below illustrates the simplified mechanism of action for Zilpaterol. As a β-adrenergic agonist, it primarily acts on β-adrenergic receptors.

G Zilpaterol Zilpaterol Receptor β-Adrenergic Receptor Zilpaterol->Receptor Binds PKA Protein Kinase A (PKA) Activation Receptor->PKA Protein Increased Protein Synthesis (Skeletal Muscle) PKA->Protein Lipo Increased Lipolysis (Adipose Tissue) PKA->Lipo

Caption: Simplified signaling pathway of Zilpaterol.

References

Application Notes and Protocols for Zilpaterol-d7 in Sports Anti-Doping Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Zilpaterol-d7 as an internal standard in the analysis of Zilpaterol in sports anti-doping contexts. The methodologies described are based on current analytical practices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Zilpaterol in biological matrices.

Introduction

Zilpaterol is a β2-adrenergic agonist prohibited in competitive sports by the World Anti-Doping Agency (WADA) due to its potential to enhance performance by increasing muscle mass and reducing fat.[1] The detection and quantification of Zilpaterol in athlete samples, typically urine, are critical for enforcing anti-doping regulations. This compound, a deuterated analog of Zilpaterol, is the preferred internal standard for this analysis. Its chemical properties are nearly identical to Zilpaterol, but its increased mass allows it to be distinguished by mass spectrometry. This ensures accurate quantification by correcting for variations during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of Zilpaterol using this compound as an internal standard. These values are compiled from various studies and represent typical performance characteristics of the described methods.

Table 1: Method Validation Parameters for Zilpaterol Analysis in Urine

ParameterValueReference
Linearity (R²)>0.99[2]
Limit of Detection (LOD)0.05 - 0.1 ng/mL[3]
Limit of Quantification (LOQ)0.2 - 0.4 µg/kg[2]
Recovery94.1 - 120.0%[2]
Intraday Precision (%CV)< 7.5%[4]
Interday Precision (%CV)< 8%[4]

Table 2: LC-MS/MS Parameters for Zilpaterol and this compound

AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
Zilpaterol262.2244.1, 185.1Optimized per instrument
This compound269.2251.1, 192.1Optimized per instrument

Experimental Protocols

Protocol 1: Sample Preparation of Urine for Zilpaterol Analysis

This protocol describes the extraction and purification of Zilpaterol from a urine sample using liquid-liquid extraction (LLE).

Materials:

  • Urine sample

  • This compound internal standard solution (100 ng/mL in methanol)

  • Phosphate buffer (1 M, pH 7.0)

  • β-glucuronidase from E. coli

  • Sodium carbonate/bicarbonate buffer (pH 10)

  • Tert-butyl methyl ether (TBME)

  • Acetonitrile

  • Formic acid

  • Water, HPLC grade

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Pipette 2 mL of the urine sample into a 15 mL polypropylene centrifuge tube.

  • Add 25 µL of the this compound internal standard solution.

  • Add 1 mL of 1 M phosphate buffer (pH 7.0).

  • Add 50 µL of β-glucuronidase.

  • Vortex the sample and incubate at 50°C for 1 hour to deconjugate Zilpaterol metabolites.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of sodium carbonate/bicarbonate buffer (pH 10).

  • Add 5 mL of TBME, cap the tube, and vortex for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions: As listed in Table 2. Dwell times should be optimized for the number of analytes and the chromatographic peak width.

Visualizations

Zilpaterol Signaling Pathway

Zilpaterol, as a β2-adrenergic agonist, exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade involving the Gs alpha subunit, adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately leading to physiological responses such as increased protein synthesis and lipolysis.[5][6][7]

Zilpaterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Zilpaterol Zilpaterol Receptor β2-Adrenergic Receptor Zilpaterol->Receptor Binds to Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Releases catalytic subunits Response Cellular Response (e.g., Protein Synthesis, Lipolysis) PKA_active->Response Phosphorylates target proteins

Caption: Zilpaterol's mechanism of action via the β2-adrenergic signaling pathway.

Experimental Workflow for this compound Analysis

The analytical workflow for the determination of Zilpaterol in urine samples using this compound as an internal standard involves several key stages, from sample collection to data analysis.

Experimental_Workflow SampleCollection Urine Sample Collection Spiking Spike with this compound (Internal Standard) SampleCollection->Spiking Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spiking->Hydrolysis Extraction Liquid-Liquid Extraction (LLE with TBME) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: The analytical workflow for this compound in anti-doping analysis.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Zilpaterol using Zilpaterol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zilpaterol is a β-adrenergic agonist used as a growth-promoting agent in livestock to increase muscle mass and improve feed efficiency.[1][2][3] Due to potential risks to human health from residues in animal-derived food products, regulatory bodies worldwide have established maximum residue limits (MRLs), necessitating sensitive and reliable analytical methods for its detection and quantification. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers exceptional specificity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard, such as Zilpaterol-d7, is crucial for accurate quantification as it effectively compensates for matrix effects and procedural variations during sample preparation and analysis.[4] This document outlines a comprehensive protocol for the analysis of Zilpaterol in bovine tissue using this compound and LC-HRMS.

Experimental Protocols

Preparation of Standards and Reagents
  • Standard Stock Solutions: Prepare individual stock solutions of Zilpaterol and this compound in methanol at a concentration of 100 µg/mL.[1][5]

  • Working Standard Solutions: Create a series of working standard solutions by diluting the stock solutions with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 0.2 to 10 ng/mL.[1]

  • Internal Standard (IS) Spiking Solution: Prepare a this compound working solution (e.g., 2 µg/mL) for spiking into samples.[6]

  • Reagents: All solvents (e.g., methanol, acetonitrile, water) should be LC-MS grade. Formic acid and ammonium acetate should be of high purity.

Sample Preparation: Bovine Liver Tissue
  • Homogenization: Weigh 5.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[6]

  • Internal Standard Spiking: Fortify the sample by adding a known volume (e.g., 10 µL) of the this compound internal standard solution.[6]

  • Extraction: Add 20 mL of methanol to the tube. Vortex for 10 seconds and shake vigorously for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes. Transfer the supernatant to a clean container.

  • Re-extraction: Repeat the extraction process on the remaining pellet with another 20 mL of methanol. Combine the supernatants.

  • Solid Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis PRiME MCX) with methanol followed by water.

    • Loading: Load the combined supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or diluted methanol) to remove interferences.

    • Elution: Elute the analytes with 5% ammonia in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. The sample is now ready for LC-HRMS analysis.

Data Presentation

LC-HRMS Instrumentation and Conditions

The following tables summarize typical starting conditions for the analysis. Parameters should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 mm x 150 mm, 3.5 µm[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile[4]
Gradient Start at 5-10% B, ramp to 90% B over 7-10 min, hold, and re-equilibrate[1][4][7]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C[7]
Injection Volume 5 µL[7]

Table 2: High-Resolution Mass Spectrometry Parameters

ParameterValue
Instrument Quadrupole-Orbitrap HRMS (e.g., Q Exactive)
Ionization Mode Heated Electrospray Ionization (HESI), Positive[1]
Ion Spray Voltage 5.0 kV[1]
Capillary Temp. 350°C[1]
Scan Mode Full MS / dd-MS² (data-dependent) or Parallel Reaction Monitoring (PRM)
Full MS Resolution 70,000
Precursor Ion (Zilpaterol) m/z 262.19[1]
Precursor Ion (this compound) m/z 269.23
Product Ions (Confirmation) m/z 244.18, 185.10[1][4]
Quantitative Performance Data

The following table summarizes performance characteristics reported in the literature for the analysis of Zilpaterol in various matrices.

Table 3: Summary of Quantitative Performance

ParameterMatrixValueReference
Linearity (r²) Standard Solution> 0.999[1]
Bovine Tissue> 0.9996[8]
Limit of Quantitation (LOQ) Beef0.2 µg/kg[1]
Bovine Tissue (HRMS)0.025 - 0.091 µg/kg[8]
Animal Products0.01 mg/kg (10 µg/kg)[7]
Limit of Detection (LOD) Bovine Tissue (HRMS)0.015 - 0.061 µg/kg[8]
Recovery Beef (Intra-day)100.9% - 108.5%[1]
Various Tissues≥ 97%[9]
Bovine Tissue (HRMS)71% - 99%[8]

Visualizations

Experimental Workflow

The overall process from sample receipt to final quantification is outlined in the workflow diagram below.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Sample Collection (e.g., Bovine Liver) B Homogenization A->B C Spiking with this compound (IS) B->C D Solvent Extraction C->D E Centrifugation D->E F Solid Phase Extraction (SPE) Cleanup E->F G Evaporation & Reconstitution F->G H LC-HRMS Analysis G->H I Data Processing & Quantification H->I Fragmentation parent Zilpaterol [M+H]⁺ m/z 262.19 frag1 Product Ion m/z 244.18 parent->frag1 - H₂O frag2 Product Ion m/z 185.10 frag1->frag2 - C₃H₆, - NH₃

References

Troubleshooting & Optimization

Technical Support Center: Zilpaterol-d7 & LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Zilpaterol-d7 in LC-MS applications. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common challenges, particularly those related to matrix effects.

Troubleshooting Guide: Matrix Effects and this compound

Matrix effects, such as ion suppression or enhancement, are a common hurdle in LC-MS analysis, leading to inaccurate quantification and poor reproducibility. This compound is a stable isotope-labeled internal standard designed to compensate for these effects.[1][2] However, issues can still arise. This guide addresses specific problems you might encounter.

Question: I am observing low signal intensity or complete signal loss for both Zilpaterol and this compound. What are the likely causes and how can I fix this?

Answer:

This issue often points to significant ion suppression where co-eluting matrix components interfere with the ionization of your analytes in the MS source.[3][4]

Potential Causes & Solutions:

  • Inadequate Sample Cleanup: The most common cause is insufficient removal of matrix components like phospholipids, salts, and proteins.[5][6][7][8]

    • Solution: Enhance your sample preparation protocol. If you are using protein precipitation, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6][7] For complex matrices like liver tissue, which is rich in phospholipids, a robust SPE method is crucial.[9]

  • Chromatographic Co-elution: Your analyte and interfering matrix components may be eluting from the LC column at the same time.

    • Solution: Optimize your chromatographic method. Adjusting the mobile phase gradient, changing the organic solvent, or using a different column chemistry can help separate Zilpaterol and its internal standard from the interfering compounds.[4]

  • Ion Source Contamination: A dirty ion source can lead to poor ionization efficiency and signal loss.[10]

    • Solution: Regularly clean the ion source, including the capillary and inlet, according to the manufacturer's guidelines.[10]

Question: My this compound signal is strong and consistent, but the signal for the native Zilpaterol is low and variable across samples. What does this indicate?

Answer:

This scenario suggests that the matrix effect is not uniform and is specifically affecting the native analyte, or that there is an issue with the extraction recovery of the native Zilpaterol that is not being fully compensated for by the internal standard.

Potential Causes & Solutions:

  • Differential Matrix Effects: While this compound is designed to co-elute and experience similar matrix effects as Zilpaterol, subtle differences in their interaction with the matrix can sometimes occur.

    • Solution: Evaluate your sample dilution. A simple dilution of the sample extract can sometimes mitigate matrix effects by reducing the concentration of interfering components.[11] You can perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram and adjust the chromatography to move the analyte peak away from these regions.[8]

  • Extraction Efficiency Issues: There might be a problem with the release of native Zilpaterol from the sample matrix that does not affect the spiked-in this compound to the same extent.

    • Solution: Re-evaluate your extraction procedure. For tissue samples, ensure complete homogenization. For conjugated Zilpaterol (e.g., glucuronides), an enzymatic hydrolysis step with β-glucuronidase/arylsulfatase is necessary before extraction.[12]

Question: I'm seeing high variability in my results and poor reproducibility. How can I improve the robustness of my method?

Answer:

High variability is a classic sign of uncontrolled matrix effects. The key is to standardize every step of your workflow and ensure your sample preparation is effective.

Potential Causes & Solutions:

  • Inconsistent Sample Preparation: Minor variations in extraction times, solvent volumes, or pH can lead to significant differences in matrix composition and analyte recovery.

    • Solution: Implement a highly controlled and validated sample preparation protocol. Solid-Phase Extraction (SPE) is often preferred for its reproducibility.[13][14] Mixed-mode SPE cartridges can be particularly effective for cleaning up complex samples.[11]

  • Matrix Differences Between Samples: Different lots of biological matrices can have varying compositions, leading to different degrees of ion suppression.

    • Solution: Whenever possible, use matrix-matched calibration standards. This involves preparing your calibration curve in the same biological matrix as your samples (e.g., blank liver homogenate, blank urine) to compensate for matrix effects.

Experimental Protocols

1. Sample Preparation for Zilpaterol in Bovine Liver using SPE

This protocol is a generalized procedure based on common practices for tissue analysis.[9][15]

  • Homogenization: Weigh 5g of homogenized liver tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with this compound internal standard.

  • Extraction: Add 20 mL of methanol. Vortex for 10 seconds and shake for 2 minutes. Centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Re-extraction: Re-suspend the pellet in another 20 mL of methanol, vortex, shake, and centrifuge as before. Combine the supernatants.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge.

    • Loading: Load the combined supernatant onto the cartridge.

    • Washing: Wash the cartridge to remove interfering substances.

    • Elution: Elute Zilpaterol and this compound with an appropriate solvent (e.g., methanol with ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS injection.

2. LC-MS/MS Analysis Parameters

The following are typical starting parameters for the analysis of Zilpaterol. Optimization will be required for your specific instrumentation and application.[12][16]

  • LC Column: C18 column (e.g., 2.1 mm x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient starting with a high aqueous phase and increasing the organic phase over several minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: Monitor at least two transitions for both Zilpaterol and this compound for confirmation and quantification.

Quantitative Data Summary

The following table summarizes recovery and limit of quantitation (LOQ) data from various studies for Zilpaterol analysis in different matrices.

MatrixSample PreparationRecovery (%)LOQCitation
BeefHydrolysis, LLE, MIP-SPE100.9 - 108.50.2 µg/kg[12]
Bovine LiverMethanolic Extraction, SPE>971 ng/g (equivalent)[9][14]
Various MeatsNot specified94.1 - 120.00.2 µg/kg[16]
Livestock ProductsAcetonitrile Extraction, ODS & SCX SPE87.0 - 99.40.01 mg/kg[11]

Visualizations

experimental_workflow Figure 1. General Experimental Workflow for Zilpaterol Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Tissue Spiking 2. Spiking with this compound Homogenization->Spiking Extraction 3. Liquid Extraction (e.g., Methanol) Spiking->Extraction SPE 4. Solid-Phase Extraction (SPE) Extraction->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LC_Separation 6. LC Separation Evaporation->LC_Separation Inject Sample MS_Detection 7. MS/MS Detection LC_Separation->MS_Detection Data_Processing 8. Data Processing & Quantification MS_Detection->Data_Processing troubleshooting_flowchart Figure 2. Troubleshooting Logic for Low Signal Intensity start Problem: Low Signal for Zilpaterol & this compound check_cleanup Is sample cleanup adequate? start->check_cleanup improve_cleanup Action: Enhance Sample Prep (e.g., use SPE, LLE) check_cleanup->improve_cleanup No check_chromatography Is there chromatographic co-elution? check_cleanup->check_chromatography Yes end Problem Resolved improve_cleanup->end optimize_lc Action: Optimize LC Method (gradient, column) check_chromatography->optimize_lc Yes check_source Is the ion source clean? check_chromatography->check_source No optimize_lc->end clean_source Action: Clean Ion Source check_source->clean_source No check_source->end Yes clean_source->end

References

Technical Support Center: Zilpaterol and Zilpaterol-d7 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Zilpaterol and its deuterated internal standard, Zilpaterol-d7, using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the optimal precursor and product ions for Zilpaterol and this compound in MS/MS analysis?

A1: The selection of precursor and product ions is critical for sensitive and specific quantification. For Zilpaterol, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. Common product ions are generated through collision-induced dissociation. This compound, as the internal standard, will have a corresponding mass shift.

Based on published methods, the following transitions are recommended:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Zilpaterol262.19244.18[1]185.10[1]
This compound269.1251.3[2]185.2[2]

Note: The quantifier ion is typically the most abundant and is used for quantification, while the qualifier ion provides additional confirmation of the analyte's identity.

Q2: What are typical collision energy values for Zilpaterol and this compound?

A2: Collision energy needs to be optimized for your specific instrument. However, published methods provide a good starting point.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Zilpaterol261.9244.217.00[2]
261.9185.135.00[2]
262.19244.1824[1]
262.19185.1012[1]
This compound269.1251.319.00[2]
269.1185.235.00[2]

Q3: What is a suitable internal standard for Zilpaterol analysis?

A3: The use of a stable isotope-labeled internal standard is highly recommended to improve the accuracy and reproducibility of the analysis. This compound is the ideal internal standard for Zilpaterol quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[2][3]

Troubleshooting Guide

Issue 1: Poor peak shape or low signal intensity.

  • Possible Cause 1: Suboptimal mobile phase composition.

    • Solution: Ensure the mobile phase contains an appropriate modifier to promote good peak shape. A common mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile.[2] The final reconstitution solvent can also significantly impact peak shape; using the initial mobile phase composition for reconstitution is recommended.[1]

  • Possible Cause 2: Matrix effects.

    • Solution: Biological matrices can suppress the ionization of the target analytes.[4] Implement a robust sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[4][5]

  • Possible Cause 3: Analyte degradation.

    • Solution: Zilpaterol can degrade in certain sample matrices like liver and kidney.[6] To prevent degradation, consider adding hydrochloric acid during sample homogenization.[6]

Issue 2: Inconsistent or low recovery.

  • Possible Cause 1: Inefficient extraction.

    • Solution: The choice of extraction solvent is crucial. Acetonitrile acidified with 1% acetic acid has been shown to provide favorable recoveries for a range of β-agonists.[7] For challenging matrices like bovine liver, a methanolic extraction followed by SPE can be effective.[5]

  • Possible Cause 2: Incomplete enzymatic hydrolysis.

    • Solution: Zilpaterol and its metabolites can exist as conjugates in biological samples. Enzymatic hydrolysis with β-glucuronidase/arylsulfatase is often necessary to release the parent compound and improve detection.[1][7] Ensure the pH and temperature of the hydrolysis step are optimal.

Issue 3: High background noise or interfering peaks.

  • Possible Cause 1: Insufficient sample cleanup.

    • Solution: Complex matrices like liver are high in phospholipids which can cause significant interference.[5] Utilize a strong cation exchange (SCX) or a mixed-mode cation exchange (MCX) SPE cartridge for effective cleanup.[5]

  • Possible Cause 2: Co-eluting isobaric interferences.

    • Solution: Adjust the chromatographic gradient to improve the separation of Zilpaterol from interfering compounds. The selection of specific MRM transitions is also key to minimizing the impact of isobaric interferences.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

This protocol is a general guideline and may require optimization for specific matrices.

cluster_extraction Extraction cluster_cleanup Cleanup (SPE) Homogenize 1. Homogenize Sample Add_IS 2. Add this compound Homogenize->Add_IS Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Add_IS->Hydrolysis Extraction_Solvent 4. Add Extraction Solvent (e.g., acidified acetonitrile) Hydrolysis->Extraction_Solvent Vortex_Centrifuge 5. Vortex and Centrifuge Extraction_Solvent->Vortex_Centrifuge Collect_Supernatant 6. Collect Supernatant Vortex_Centrifuge->Collect_Supernatant Condition 7. Condition SPE Cartridge Collect_Supernatant->Condition Load 8. Load Extract Condition->Load Wash 9. Wash Cartridge Load->Wash Elute 10. Elute Analyte Wash->Elute Evaporate 11. Evaporate to Dryness Elute->Evaporate Reconstitute 12. Reconstitute in Initial Mobile Phase Evaporate->Reconstitute cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Inject 1. Inject Sample Separate 2. Chromatographic Separation (C18 Column) Inject->Separate Ionize 3. Electrospray Ionization (ESI+) Separate->Ionize Select_Precursor 4. Select Precursor Ion (Q1) Ionize->Select_Precursor Fragment 5. Collision-Induced Dissociation (Q2) Select_Precursor->Fragment Select_Product 6. Select Product Ions (Q3) Fragment->Select_Product Detect 7. Detect and Quantify Select_Product->Detect

References

Improving chromatographic peak shape for Zilpaterol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zilpaterol-d7 analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods and resolve common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound peak is exhibiting significant tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise the accuracy of integration and quantification.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2][3]

Common Causes & Solutions:

  • Secondary Silanol Interactions: Basic compounds like Zilpaterol can interact with residual, ionized silanol groups on silica-based C18 columns.[1][2][3] These interactions cause a secondary retention mechanism, leading to tailing peaks.[2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an additive like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, minimizing these unwanted ionic interactions.[2][4] Using 0.1% aqueous formic acid in the mobile phase has been shown to encourage optimal peak shape for Zilpaterol.[5]

    • Solution 2: Use an End-Capped Column: Modern, high-purity columns that are "end-capped" have fewer free silanol groups, reducing the potential for secondary interactions.[3]

    • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][3]

    • Solution: Dilute the sample or reduce the injection volume to ensure you are working within the column's linear capacity.[3][4]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3][6]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[3] After extraction and evaporation, reconstituting the sample in a solution like 20:80 methanol/water can improve chromatography.

  • Column Contamination or Degradation: Accumulation of matrix components on the column inlet frit or degradation of the stationary phase can create active sites and cause tailing.[3]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column with a strong solvent or, if the problem persists, replace the column.[1]

Q2: My chromatographic peak for this compound is broad, leading to low sensitivity and poor resolution. How can I improve it?

Peak broadening reduces peak height, which negatively impacts sensitivity and can cause overlap with adjacent peaks.[6]

Common Causes & Solutions:

  • Extra-Column Volume (Dead Volume): Excessive volume between the injector, column, and detector can cause the analyte band to spread.[6]

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.12-0.17 mm) and ensure all fittings are properly connected to minimize dead volume.[4][6]

  • Sub-optimal Flow Rate: The mobile phase flow rate affects diffusion and, consequently, peak width.[6]

    • Solution: Experimentally determine the optimal flow rate for your column by generating a van Deemter plot. Each column has an optimal linear velocity that minimizes peak broadening.[6]

  • Poor Sample Preparation: Complex biological matrices can introduce interferences that co-elute with or contribute to the broadening of the analyte peak.[7][8]

    • Solution: Implement a robust sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove matrix components that interfere with the analysis.[2][9]

Q3: What is a reliable starting point for an LC-MS/MS method for this compound analysis?

Developing a robust method requires careful optimization of both the liquid chromatography and mass spectrometry parameters. Below are detailed protocols based on established methods.

Experimental Protocols:

1. Sample Preparation (from Bovine Liver/Muscle)[10]

  • Homogenization: Homogenize 5g of tissue sample.

  • Extraction: Add 20 mL of methanol, vortex, and shake. Centrifuge the sample and collect the supernatant. Repeat the extraction on the remaining pellet with another 20 mL of methanol and combine the supernatants. For some applications, an initial hydrolysis step with β-glucuronidase/arylsulfatase may be necessary.[10]

  • Solid-Phase Extraction (SPE) Cleanup: Use a suitable SPE cartridge (e.g., Oasis PRiME MCX or a Molecularly Imprinted Polymer) to clean the extract and remove phospholipids and other interferences.[10]

  • Evaporation & Reconstitution: Evaporate the cleaned extract to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the initial mobile phase (e.g., 0.15 mL of 30% MeOH or 20:80 methanol/water).[7]

2. Liquid Chromatography (LC) Conditions

Two common mobile phase systems are used for Zilpaterol analysis:

  • Acidic Mobile Phase: Recommended for improved peak shape by suppressing silanol interactions.[2][5]

  • Buffered Mobile Phase: Can also provide good results and is often used in multi-residue methods.[10]

ParameterMethod 1 (Acidic)[5]Method 2 (Buffered)[10]
Column Waters XBridge C18 (2.1 x 150 mm, 3.5 µm)C18 Column
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 4.3) : Acetonitrile (95:5, v/v)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.2 mL/min (Adjust as needed)0.2 mL/min
Column Temp. 35°C40°C
Injection Vol. 10 µL10 µL
Gradient 90% A (1 min) -> 10% A (7 min) -> Hold (3 min)100% A (2 min) -> 0% A (6 min) -> Hold (2 min) -> Re-equilibrate

3. Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization Positive (ESI+)[10]

  • Ion Spray Voltage: 5.0 kV[10]

  • Capillary Temp.: 350°C[10]

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would need to be optimized on your specific instrument.

Data & Performance

The following table summarizes quantitative data from various validated methods for Zilpaterol analysis.

ParameterMuscle Tissue[5]Beef Muscle[10]Bovine Liver
Limit of Quantification (LOQ) 0.2 µg/kg0.2 µg/kgN/A
Average Recovery 94.1% - 120.0%100.9% - 108.5%88% - 94% (at 1-20 ng/g)
Repeatability (RSD) Within Codex guidelines< 10.0%N/A

Visual Workflows

Troubleshooting Poor Peak Shape

The following diagram outlines a logical workflow for diagnosing and solving common chromatographic peak shape issues.

G cluster_0 Troubleshooting Workflow for Poor Peak Shape Start Poor Peak Shape (Tailing or Broadening) Cause Identify Potential Cause Start->Cause Tailing Peak Tailing Cause->Tailing Asymmetric? Broadening Peak Broadening Cause->Broadening Symmetric? Sol_Tailing_1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Tailing->Sol_Tailing_1 Sol_Tailing_2 Reduce Sample Load (Dilute or Inject Less) Tailing->Sol_Tailing_2 Sol_Tailing_3 Check Column Health (Use Guard Column / Flush / Replace) Tailing->Sol_Tailing_3 Sol_Tailing_4 Match Sample Solvent to Mobile Phase Tailing->Sol_Tailing_4 Sol_Broad_1 Minimize Dead Volume (Check Tubing and Fittings) Broadening->Sol_Broad_1 Sol_Broad_2 Optimize Flow Rate Broadening->Sol_Broad_2 Sol_Broad_3 Improve Sample Cleanup (Use SPE) Broadening->Sol_Broad_3

Caption: A logical guide to troubleshooting common peak shape problems.

Sample Preparation Workflow for Biological Matrices

This workflow illustrates a standard procedure for extracting this compound from complex samples like tissue.

G cluster_1 Sample Preparation Workflow Sample 1. Homogenized Tissue Sample Extract 2. Solvent Extraction (e.g., Methanol) Sample->Extract Cleanup 3. SPE Cleanup (Remove Interferences) Extract->Cleanup Evap 4. Evaporation (Under Nitrogen) Cleanup->Evap Recon 5. Reconstitution in Mobile Phase Evap->Recon Analysis 6. LC-MS/MS Analysis Recon->Analysis

Caption: A standard procedure for sample extraction and cleanup.

Mobile Phase Optimization Strategy

This diagram shows a systematic approach to optimizing the mobile phase to achieve better peak shape and resolution.

G cluster_2 Mobile Phase Optimization Start Run with Initial Method (e.g., A: 0.1% FA, B: ACN) CheckPeak Is Peak Shape Acceptable? Start->CheckPeak AdjustpH Adjust pH / Modifier (e.g., change acid conc.) CheckPeak->AdjustpH No (Tailing) AdjustGradient Modify Gradient Slope (Sharpen/Broaden Elution) CheckPeak->AdjustGradient No (Poor Resolution) End Method Optimized CheckPeak->End Yes AdjustpH->CheckPeak AdjustGradient->CheckPeak AdjustOrganic Change Organic Solvent (e.g., MeOH vs ACN) AdjustGradient->AdjustOrganic No Improvement AdjustOrganic->CheckPeak

Caption: A decision tree for refining mobile phase composition.

References

Minimizing ion suppression of Zilpaterol-d7 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Zilpaterol-d7 in plasma samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue for this compound analysis in plasma?

A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest, interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This phenomenon leads to a decreased analyte signal, which can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3] For this compound, an internal standard used in bioanalysis, accurate signal response is crucial for the reliable quantification of the target compound, Zilpaterol. Ion suppression can lead to underestimation of the analyte concentration.[4]

Q2: What are the primary causes of ion suppression when analyzing plasma samples?

A2: Plasma is a complex biological matrix containing numerous endogenous substances that can cause ion suppression.[1] The most common culprits include:

  • Phospholipids: These are abundant in plasma and are notorious for causing significant ion suppression, particularly in electrospray ionization (ESI).[5]

  • Salts and Buffers: Non-volatile salts can build up on the ion source, reducing its efficiency.[6][7]

  • Proteins: Although larger molecules, residual proteins or peptides after incomplete removal can interfere with the ionization process.[2][5]

  • Other Endogenous Compounds: Metabolites and other small molecules present in the plasma can co-elute with this compound and compete for ionization.[7]

Q3: How can I determine if ion suppression is affecting my this compound signal?

A3: Two primary methods are used to assess the presence and extent of ion suppression:

  • Post-Column Infusion: This technique involves infusing a constant flow of this compound solution into the LC eluent after the analytical column, while a blank, extracted plasma sample is injected.[5] A stable signal will be observed until matrix components that cause suppression elute from the column, at which point a dip in the signal indicates ion suppression.[5]

  • Matrix Effect Quantification: This method compares the peak area of an analyte in a post-extraction spiked sample (analyte added to blank matrix extract) with the peak area of the analyte in a pure solvent solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Troubleshooting Guide: Low or Variable this compound Signal

If you are experiencing low signal intensity, poor reproducibility, or inconsistent results for this compound, follow this troubleshooting workflow.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Resolution Pathways Problem Low / Inconsistent This compound Signal Diagnose Perform Post-Column Infusion Test Problem->Diagnose Suppression_Check Ion Suppression Observed? Diagnose->Suppression_Check Optimize_Prep Optimize Sample Preparation Suppression_Check->Optimize_Prep Yes No_Suppression Investigate Other Causes (e.g., Instrument, Standard Stability) Suppression_Check->No_Suppression No Optimize_Chroma Modify Chromatographic Conditions Optimize_Prep->Optimize_Chroma Suppression still present Revalidate Re-evaluate & Validate Method Optimize_Prep->Revalidate Suppression resolved Optimize_Chroma->Revalidate

Caption: Troubleshooting workflow for addressing ion suppression of this compound.

Q4: My diagnostic tests confirm ion suppression. Which sample preparation method is most effective for plasma?

A4: The choice of sample preparation is the most critical step in minimizing matrix effects.[1] While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and other interfering components.[2] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are significantly more effective at cleaning up the sample.[2]

Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis

Technique General Principle Relative Effectiveness in Reducing Ion Suppression Key Advantages Key Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. Low to Moderate Fast, simple, inexpensive. High risk of ion suppression as phospholipids and salts remain in the supernatant.[2][5]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. Moderate to High Good removal of salts and phospholipids; can be tailored by solvent choice.[8] Can be labor-intensive and require larger solvent volumes.

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High to Very High | Highly selective, provides the cleanest extracts, excellent for removing interferences.[1][9] | More complex method development, higher cost per sample. |

Q5: Can you provide a detailed protocol for a Solid-Phase Extraction (SPE) method?

A5: Yes. The following protocol is adapted from established methods for beta-agonist analysis and is designed to provide a clean extract.[10]

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an appropriate volume of this compound internal standard solution.

    • Add 2.5 mL of 1.2 M hydrochloric acid to the sample.[10]

    • Vortex for 1 minute to mix.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., benzenesulfonic-propylsilanized silica gel).[10]

    • Condition the cartridge by passing 10 mL of acetonitrile/water (1:1, v/v) through it.[10]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 10 mL of acetonitrile/water (1:1, v/v) to remove hydrophilic interferences. Discard the effluent.[10]

  • Elution:

    • Elute the analyte and internal standard with 20 mL of 25% ammonia water/acetonitrile (1:99, v/v).[10]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 2 mL) of the initial mobile phase (e.g., acetonitrile/water (1:9, v/v)).[10]

    • Vortex to dissolve, and transfer to an autosampler vial for LC-MS/MS analysis.

Q6: I've improved sample prep but still observe some ion suppression. What chromatographic adjustments can I make?

A6: If residual matrix effects persist, optimizing the chromatographic separation can resolve this compound from co-eluting interferences.[1]

  • Adjust the Gradient: Modify the mobile phase gradient to increase the separation between your analyte and the regions of ion suppression identified by your post-column infusion experiment. A slower, shallower gradient around the elution time of this compound can improve resolution.

  • Change Column Chemistry: Switching to a different column chemistry (e.g., from a standard C18 to a Phenyl-Hexyl or a pentafluorophenyl (PFP) column) can alter the selectivity of the separation, potentially moving this compound away from interfering compounds.

  • Employ a Diverter Valve: An LC diverter valve can be programmed to send the highly contaminated initial eluent (containing salts and other unretained components) to waste, only directing the flow to the mass spectrometer during the elution window of your analyte.

By systematically applying these diagnostic and troubleshooting steps, you can effectively minimize ion suppression and ensure the development of a robust and reliable method for the quantification of this compound in plasma.

References

Stability of Zilpaterol-d7 in different solvent compositions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Zilpaterol-d7 in various solvent compositions. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a stock solution of this compound, methanol is a commonly used and recommended solvent. This compound is slightly soluble in methanol and DMSO.[1] For Zilpaterol hydrochloride, the non-deuterated form, it is very soluble in water and aqueous media, but only slightly soluble in methanol (approximately 3%) and practically insoluble in most other organic solvents.[2]

Q2: How should I store my this compound stock solution and for how long is it stable?

A2: this compound as a solid is stable for at least four years when stored at -20°C.[1] A stock solution of Zilpaterol in an appropriate solvent has been shown to be stable for at least 81 days when stored under refrigerated conditions.[2] It is recommended to store stock solutions at 2-8°C and protect them from light. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in aqueous solutions?

A3: Caution is advised when preparing and storing aqueous solutions of Zilpaterol compounds. For the non-deuterated form, Zilpaterol hydrochloride, it is recommended not to store aqueous solutions for more than one day.[1] This suggests that this compound may also have limited stability in aqueous media, and freshly prepared solutions should be used for analytical runs.

Q4: Can I use acetonitrile to prepare my this compound working solutions?

A4: Yes, acetonitrile is commonly used as a component of the mobile phase in LC-MS analysis of Zilpaterol and can be used to prepare working solutions.[3] Often, working standards are prepared by diluting the stock solution in a solvent mixture that is compatible with the initial mobile phase conditions of the chromatographic method, such as a mixture of acetonitrile and water with additives like formic acid.

Q5: Are there any known degradation products of Zilpaterol that I should be aware of?

A5: Yes, the major metabolites of Zilpaterol, which could also be potential degradation products, are hydroxy-zilpaterol and N-deisopropyl zilpaterol. In analytical methods, it is important to ensure that the chromatographic conditions can separate the parent compound from these potential interferents.

Data Presentation: Stability of Zilpaterol Solutions

The following table summarizes the available stability data for Zilpaterol. The stability of this compound is expected to be comparable to its non-deuterated counterpart under similar conditions.

Solution TypeSolvent/MatrixStorage ConditionDurationStability Assessment
Stock SolutionNot specified (likely aqueous or methanolic)Refrigerated81 daysStable[2]
Aqueous SolutionAqueous Buffer (e.g., PBS)Room TemperatureNot recommended for > 1 dayProne to degradation[1]
Tissue ExtractNot specifiedRoom Temperature24 hoursStable[2]
Tissue ExtractNot specifiedFreeze-Thaw4 cyclesStable[2]

Troubleshooting Guide

Issue: I am observing a decreasing signal for my this compound internal standard throughout my analytical run.

Possible Causes and Solutions:

  • Degradation in the Autosampler: this compound may be degrading in the solvent composition of your reconstituted samples, especially if it is highly aqueous.

    • Troubleshooting Step: Prepare a fresh set of calibration standards and quality control samples and re-inject them. If the signal is restored for the initial samples but degrades over time, consider changing the solvent for sample reconstitution to one with a higher percentage of organic solvent, if compatible with your chromatography. Also, consider using a cooled autosampler if available.

  • Adsorption to Vials or Tubing: The analyte may be adsorbing to the surface of your sample vials or the LC system tubing.

    • Troubleshooting Step: Use silanized glass vials or polypropylene vials to minimize adsorption. Prime the LC system thoroughly before starting the run.

  • Ion Suppression/Enhancement: Components from the sample matrix that elute at or near the retention time of this compound can affect its ionization efficiency in the mass spectrometer source.

    • Troubleshooting Step: Review your chromatography to ensure there is adequate separation between this compound and any major matrix components. You may need to optimize your sample clean-up procedure to remove interfering substances.

Issue: My calibration curve for Zilpaterol is not linear, and the response for the internal standard is inconsistent.

Possible Causes and Solutions:

  • Inaccurate Pipetting or Dilution: Errors in the preparation of stock or working solutions can lead to non-linear calibration curves.

    • Troubleshooting Step: Carefully re-prepare your stock and working solutions using calibrated pipettes. Ensure complete dissolution of the solid standard.

  • Cross-Contamination: Contamination of your internal standard solution with the non-deuterated analyte can cause inaccurate quantification.

    • Troubleshooting Step: Prepare fresh solutions in a clean environment. Ensure that separate pipette tips are used for the analyte and the internal standard.

  • Mass Spectrometer Source Contamination: A dirty ion source can lead to inconsistent ionization and signal instability.

    • Troubleshooting Step: Clean the mass spectrometer's ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol for Assessing Short-Term Stability of this compound Working Solutions

This protocol is designed to evaluate the stability of this compound in different solvent compositions under typical laboratory conditions.

1. Materials:

  • This compound certified reference material
  • Methanol (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Deionized water (18 MΩ·cm)
  • Formic acid (LC-MS grade)
  • Volumetric flasks and calibrated pipettes
  • LC-MS/MS system

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh a suitable amount of this compound and dissolve it in methanol in a volumetric flask.
  • Working Solutions (1 µg/mL): Prepare separate working solutions of this compound in the following solvents:
  • 100% Methanol
  • 100% Acetonitrile
  • 50:50 Methanol:Water (v/v)
  • 50:50 Acetonitrile:Water (v/v)
  • Mobile Phase A (e.g., Water with 0.1% Formic Acid)
  • Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid)

3. Stability Study:

  • Divide each working solution into two sets of aliquots. Store one set at room temperature (approx. 25°C) and the other under refrigeration (2-8°C).
  • Analyze the solutions by LC-MS/MS at the following time points: 0, 4, 8, 12, and 24 hours.
  • At each time point, inject the solutions in triplicate.

4. Data Analysis:

  • Calculate the mean peak area of this compound for each solvent and time point.
  • The stability is assessed by comparing the mean peak area at each time point to the mean peak area at time 0. The solution is considered stable if the response is within ±10% of the initial response.

5. Data Presentation:

  • Present the results in a table showing the percentage of the initial response remaining at each time point for each solvent and storage condition.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_work Prepare Working Solutions (1 µg/mL in various solvents) prep_stock->prep_work store_rt Room Temperature (25°C) prep_work->store_rt Aliquot store_fridge Refrigerated (2-8°C) prep_work->store_fridge Aliquot analysis LC-MS/MS Analysis (Time points: 0, 4, 8, 12, 24h) store_rt->analysis store_fridge->analysis data_eval Compare peak areas to time 0 analysis->data_eval stability Assess Stability (within ±10%) data_eval->stability

Caption: Experimental workflow for assessing the short-term stability of this compound.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Issue: Decreasing This compound Signal degradation Degradation in Autosampler? start->degradation adsorption Adsorption to Vials/Tubing? start->adsorption ion_suppression Ion Suppression/ Enhancement? start->ion_suppression solution_degradation Use cooled autosampler Change reconstitution solvent degradation->solution_degradation solution_adsorption Use silanized/polypropylene vials Prime LC system adsorption->solution_adsorption solution_ion_suppression Optimize chromatography Improve sample clean-up ion_suppression->solution_ion_suppression

Caption: Troubleshooting decision tree for decreasing this compound signal.

References

Technical Support Center: Zilpaterol-d7 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zilpaterol-d7 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the quantification of this compound, a deuterated internal standard for Zilpaterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

A1: this compound is a stable isotope-labeled version of Zilpaterol, a beta-adrenergic agonist. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of the quantification of Zilpaterol.[1]

Q2: What are the common analytical techniques for this compound detection?

A2: The most prevalent technique for the analysis of Zilpaterol and its internal standard, this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[2][3][4] This method offers high sensitivity and selectivity, which are essential for detecting trace amounts of the analyte in complex biological matrices such as plasma, urine, and various tissues.[3][4]

Q3: What are the typical precursor and product ions for monitoring Zilpaterol?

A3: For Zilpaterol, the precursor ion is typically m/z 262.2. The common product ions used for quantification and confirmation are m/z 244 and m/z 185.[5] These transitions are monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer.

Q4: Why is sample preparation critical for this compound analysis?

A4: Sample preparation is a critical step to remove interfering substances from the biological matrix that can cause ion suppression or enhancement, collectively known as matrix effects.[6][7][8] Effective sample cleanup leads to a better signal-to-noise ratio, improved sensitivity, and more accurate quantification. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.[3]

Troubleshooting Guide: Enhancing this compound Signal-to-Noise Ratio

This guide provides solutions to common problems that can lead to a poor signal-to-noise (S/N) ratio for this compound.

Problem Potential Cause Troubleshooting Steps
Low Signal Intensity Suboptimal Ionization: Inefficient ionization of this compound in the MS source.Optimize MS Source Conditions: Adjust parameters such as ion spray voltage, capillary temperature, and gas flows (nebulizer, heater, and curtain gas) to maximize the this compound signal.[9]
Matrix Effects: Co-eluting endogenous compounds from the sample matrix are suppressing the ionization of this compound.[6][7][8]Improve Sample Cleanup: Employ a more rigorous solid-phase extraction (SPE) protocol or a liquid-liquid extraction (LLE) step to remove interfering matrix components.[3] Modify Chromatography: Adjust the mobile phase composition or gradient to better separate this compound from matrix interferences.[10] Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[6]
Analyte Degradation: Zilpaterol can degrade in certain sample types, such as liver and kidney.[11]Acidify Sample: Add hydrochloric acid during sample preparation to prevent degradation.[11]
High Background Noise Contaminated LC-MS System: Contaminants in the mobile phase, LC system, or mass spectrometer can contribute to high background noise.Use High-Purity Solvents: Ensure the use of LC-MS grade solvents and additives. Clean the System: Flush the LC system thoroughly. Clean the MS ion source components.
Chemical Noise: Background ions from the sample matrix or other sources that are close in m/z to the target analyte.Optimize MS/MS Transitions: Ensure that the selected precursor and product ions are specific to this compound and have minimal interference from the matrix.
Poor Peak Shape (Tailing or Broadening) Inappropriate Reconstitution Solvent: The solvent used to reconstitute the final extract may be too strong, causing peak distortion.Match Reconstitution Solvent to Mobile Phase: Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase conditions. Using the mobile phase itself for reconstitution can improve peak shape.[9]
Column Overloading: Injecting too much sample onto the analytical column.Reduce Injection Volume: Decrease the volume of sample injected onto the column.

Experimental Protocols

Protocol 1: Extraction of Zilpaterol from Bovine Liver

This protocol is adapted from established methods for the extraction of Zilpaterol from tissue samples.

  • Sample Homogenization:

    • Weigh 5 g of bovine liver tissue.

    • Add 10 mL of a 0.6 mol/L hydrochloric acid:ethanol:water (1:1:1, v/v/v) solution.

    • Homogenize the mixture using a high-speed blender.

  • Liquid-Liquid Extraction:

    • To the homogenate, add 50 mL of n-hexane and homogenize again.

    • Add 50 mL of acetonitrile saturated with n-hexane.

    • Centrifuge at 3,000 rpm for 5 minutes.

    • Collect the acetonitrile layer.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an octadecylsilanized (C18) SPE cartridge (1,000 mg) with 10 mL of acetonitrile/water (1:1, v/v).

    • Condition a benzenesulfonic-propylsilanized silica gel cartridge (500 mg) with 10 mL of acetonitrile/water (1:1, v/v).

    • Load the acetonitrile extract onto the stacked cartridges.

    • Wash the cartridges with an appropriate solvent to remove impurities.

    • Elute the analyte from the benzenesulfonic-propylsilanized silica gel cartridge with 20 mL of 25% ammonia water/acetonitrile (1:99, v/v).[11]

  • Final Preparation:

    • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in 2 mL of acetonitrile/water (1:9, v/v).[11]

    • The sample is now ready for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the limit of quantification (LOQ) and recovery rates for Zilpaterol analysis in various matrices as reported in the literature. These values can serve as a benchmark for researchers developing their own methods.

MatrixAnalytical MethodLimit of Quantification (LOQ)Average Recovery (%)Reference
BeefLC-ESI-MS/MS0.2 µg/kg100.9 - 108.5[9]
Various MeatsLC-MS/MS0.2 µg/kg94.1 - 120.0[2]
Sheep Urine (ASAP-MS)ASAP-MS3.7 ng/mLN/A[12]
Sheep Tissues (ASAP-MS)ASAP-MS0.4 - 1.2 ng/gN/A[12]
Livestock ProductsLC-MS/MS0.01 mg/kg87.0 - 99.4[3]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Liver, Urine) Homogenization Homogenization with Acidified Solvent Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using This compound Internal Standard Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound analysis from sample preparation to final quantification.

Troubleshooting Logic for Low Signal-to-Noise Ratio

troubleshooting_workflow Start Low S/N Ratio for This compound Check_MS Investigate MS Performance Start->Check_MS Check_Chroma Evaluate Chromatography Start->Check_Chroma Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep MS_Source Optimize Source Parameters (Voltage, Temp, Gas) Check_MS->MS_Source MS_Transitions Verify MRM Transitions Check_MS->MS_Transitions Peak_Shape Assess Peak Shape Check_Chroma->Peak_Shape Retention_Time Check Retention Time Stability Check_Chroma->Retention_Time Mobile_Phase Prepare Fresh Mobile Phase Check_Chroma->Mobile_Phase Extraction_Efficiency Evaluate Extraction Recovery Check_Sample_Prep->Extraction_Efficiency Matrix_Effects Assess Matrix Effects (Post-extraction spike) Check_Sample_Prep->Matrix_Effects Degradation Check for Analyte Degradation Check_Sample_Prep->Degradation Solution_MS Adjust Source Settings MS_Source->Solution_MS MS_Transitions->Solution_MS Solution_Chroma Optimize LC Method Peak_Shape->Solution_Chroma Retention_Time->Solution_Chroma Mobile_Phase->Solution_Chroma Solution_Sample_Prep Refine Sample Prep Protocol Extraction_Efficiency->Solution_Sample_Prep Matrix_Effects->Solution_Sample_Prep Degradation->Solution_Sample_Prep

Caption: A logical approach to troubleshooting a low signal-to-noise ratio for this compound.

References

Resolving co-eluting interferences with Zilpaterol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zilpaterol-d7 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in our analytical method?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for the quantification of Zilpaterol.[1] It is chemically identical to Zilpaterol, but its increased mass (due to the seven deuterium atoms) allows it to be distinguished by a mass spectrometer. Because it behaves nearly identically to Zilpaterol during sample extraction, chromatography, and ionization, it provides a reliable way to correct for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.

Q2: What are the common mass transitions for Zilpaterol and this compound in LC-MS/MS analysis?

A2: While optimal transitions should be determined empirically on your specific instrument, commonly used precursor and product ions in positive electrospray ionization (ESI+) mode are summarized below.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Zilpaterol262.2244.2185.1
This compound269.2251.2192.1
Note: These values may vary slightly depending on the instrument and analytical conditions.[2][3]

Q3: What are potential sources of interference when analyzing Zilpaterol?

A3: Potential sources of interference in Zilpaterol analysis can include:

  • Endogenous matrix components: Compounds naturally present in the sample matrix (e.g., plasma, tissue, urine) that may have similar chromatographic retention times and/or mass-to-charge ratios.[4][5]

  • Metabolites of Zilpaterol: Zilpaterol is metabolized in the body, and its metabolites, such as deisopropyl-zilpaterol and hydroxy-zilpaterol, could potentially interfere with the analysis if they are not chromatographically resolved.[6]

  • Isobaric interferences: Other compounds with the same nominal mass as Zilpaterol or this compound.[7][8][9]

  • Carryover: Residual Zilpaterol or this compound from a previous high-concentration sample injection adhering to the analytical system and eluting in subsequent runs.[10]

Troubleshooting Guide: Co-eluting Interferences with this compound

This guide addresses specific issues related to co-eluting interferences that may be encountered during the analysis of Zilpaterol using this compound as an internal standard.

Problem 1: Distorted or split peak shape for this compound.

  • Possible Cause: Co-elution of an interfering substance from the sample matrix with the this compound internal standard. This can lead to ion suppression or enhancement, affecting the peak shape.

  • Troubleshooting Steps:

    • Inject a neat standard solution of this compound: This will confirm if the issue is with the instrument or the sample matrix. If the peak shape is normal, the problem is likely matrix-related.

    • Optimize chromatographic separation:

      • Modify the gradient: A shallower gradient can improve the separation between this compound and the co-eluting interference.

      • Change the mobile phase composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase. The addition of a small amount of an additive like ammonium acetate can sometimes improve peak shape.[1]

      • Try a different column chemistry: A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) may provide a different selectivity and resolve the interference.

    • Enhance sample preparation: Improve the clean-up procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[11][12]

Problem 2: Inaccurate or imprecise quantification of Zilpaterol.

  • Possible Cause: A co-eluting interference that affects the ionization of Zilpaterol and this compound differently, or an interference that contributes to the signal of either the analyte or the internal standard.

  • Troubleshooting Steps:

    • Evaluate matrix effects: Perform a post-extraction addition experiment to determine if the matrix is causing ion suppression or enhancement. This involves comparing the response of the analyte in a neat solution to its response when spiked into a blank matrix extract.

    • Check for isobaric interferences: Analyze a blank matrix sample to look for any endogenous compounds that produce a signal at the same mass transitions as Zilpaterol or this compound.

    • Review the integration of the peaks: Ensure that the peaks for both Zilpaterol and this compound are being integrated correctly and that there are no small, co-eluting peaks being included in the integration.

    • Implement the chromatographic and sample preparation optimizations described in "Problem 1" to separate the interference.

Problem 3: Signal observed for Zilpaterol in blank samples (no analyte present).

  • Possible Cause:

    • Carryover: High-concentration samples can contaminate the injection port, column, or mass spectrometer source.

    • Isotopic contribution from this compound: While generally minor, a very small percentage of the this compound internal standard may not be fully deuterated (e.g., contains six or fewer deuterium atoms), which could contribute to the signal at the mass of the native Zilpaterol.

  • Troubleshooting Steps:

    • Address carryover:

      • Inject several blank solvent injections after a high-concentration sample to wash the system.

      • Develop a more rigorous needle wash procedure for the autosampler.

    • Investigate isotopic contribution:

      • Inject a high-concentration solution of only this compound and monitor the mass transition for native Zilpaterol. This will allow you to determine the extent of any isotopic contribution. If significant, you may need to source a this compound standard with higher isotopic purity or adjust your quantification method to account for this contribution.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Zilpaterol

This is a general protocol and should be optimized for your specific instrumentation and sample matrix.

ParameterDescription
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

This protocol is a starting point and may require modification for optimal performance.[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Matrix (e.g., Plasma, Tissue) Homogenization Homogenization Sample->Homogenization Spike Spike with This compound Homogenization->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the quantification of Zilpaterol using this compound.

troubleshooting_logic Start Inaccurate Quantification or Poor Peak Shape Check_Standard Analyze Neat Standard Start->Check_Standard Standard_OK Peak OK? Check_Standard->Standard_OK Matrix_Issue Matrix-Related Issue Standard_OK->Matrix_Issue Yes Instrument_Issue Instrument/Method Issue Standard_OK->Instrument_Issue No Optimize_LC Optimize Chromatography (Gradient, Column, Mobile Phase) Matrix_Issue->Optimize_LC Improve_Cleanup Enhance Sample Cleanup (e.g., SPE) Matrix_Issue->Improve_Cleanup Instrument_Issue->Optimize_LC Check_Integration Verify Peak Integration Optimize_LC->Check_Integration Improve_Cleanup->Check_Integration Resolved Issue Resolved Check_Integration->Resolved

Caption: A logical troubleshooting workflow for addressing analytical issues with this compound.

References

Calibration curve issues with Zilpaterol-d7 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Zilpaterol-d7 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my calibration curve for Zilpaterol not linear (R² < 0.99) when using a this compound internal standard?

Poor linearity is a common issue that can stem from several sources, even when using a stable isotope-labeled internal standard. Common causes include issues with the internal standard itself, the analyte, the analytical system, or the data processing method.[1][2]

Troubleshooting Steps:

  • Verify Internal Standard (IS) Response: Check the raw peak area of this compound across all calibration points and samples. It should be consistent. High variability could indicate pipetting errors, inconsistent sample processing, or stability issues.[2]

  • Examine Analyte Response: Look for signs of detector saturation at high concentrations or adsorptive losses at low concentrations.[1][3]

  • Investigate Matrix Effects: Even with an isotope-labeled IS, severe matrix effects can cause non-linearity, especially if the matrix composition varies significantly between calibration standards and unknown samples.[1]

  • Review Data Processing: Ensure you are using the correct regression model. For LC-MS/MS data, which often exhibits non-constant variance (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) is often more appropriate than a simple linear regression.[1] Using correlation coefficients (r²) alone is not sufficient to assess linearity.[1]

Q2: The peak area of my this compound internal standard is highly variable between runs. What are the potential causes?

Inconsistent internal standard response is a critical issue as it undermines the fundamental purpose of using an IS.

Potential Causes & Solutions:

  • Preparation Error: Inaccurate pipetting during the preparation of stock or working solutions, or when spiking the IS into samples.

    • Solution: Prepare fresh standard solutions and use calibrated pipettes. For better precision, consider quantitating the deuterated standard against a precisely weighed unlabeled standard.[4]

  • Storage and Stability: Improper storage can lead to degradation of the this compound standard.

    • Solution: Store the solid standard at -20°C.[4][5] Stock solutions should also be stored at -20°C in amber vials to prevent degradation.[6]

  • Sample Preparation Inconsistency: Variable recovery during extraction steps.

    • Solution: Ensure the IS is added early in the sample preparation process to account for losses. Homogenize samples thoroughly and ensure consistent timing and reagent volumes for all samples.

  • Autosampler/Injector Issues: Inconsistent injection volumes or leaks in the autosampler.

    • Solution: Perform autosampler maintenance. Manually inject a few standards to check if the variability persists.[2]

  • Ion Source Instability: A dirty or unstable mass spectrometer ion source can cause fluctuating signal intensity.

    • Solution: Clean the MS source.[2]

Q3: I'm observing signal suppression or enhancement. How can I identify and mitigate these matrix effects?

Matrix effects occur when components in the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte and internal standard, leading to inaccurate quantification.

Identification & Mitigation Strategies:

  • Post-Extraction Spike Analysis:

    • Protocol: Analyze three sample sets: (A) a neat standard solution, (B) a blank matrix extract spiked with the analyte and IS post-extraction, and (C) the pre-extraction spiked sample.

    • Calculation: Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100. A value < 100% indicates suppression; > 100% indicates enhancement.

  • Mitigation Techniques:

    • Improve Sample Cleanup: Employ more rigorous extraction and cleanup methods, such as Solid Phase Extraction (SPE), to remove interfering matrix components.[6][7]

    • Chromatographic Separation: Optimize the LC method to separate Zilpaterol from co-eluting matrix components. This may involve adjusting the gradient, changing the mobile phase, or using a different column.[8]

    • Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby minimizing their impact.[9]

Q4: My sample concentration is above the highest calibration standard ("over-curve"). How should I accurately quantify it?

Extrapolating beyond the calibrated range is not a valid analytical practice.[3][10] When using an internal standard, simply diluting the final extract is ineffective because the analyte-to-IS ratio remains unchanged.[10]

Correct Dilution Procedures:

  • Pre-Extraction Dilution: Dilute the unknown sample with a blank matrix before adding the internal standard. Re-extract and analyze the diluted sample.

  • Post-Extraction with IS Adjustment:

    • Dilute the out-of-range sample extract with the mobile phase.

    • Prepare a separate, matching dilution of the internal standard solution.

    • Combine the diluted sample and diluted IS solution for analysis. This maintains a known analyte-to-IS ratio that falls within the curve.

Experimental Protocols & Data

Protocol 1: Preparation of Standard Solutions
  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve Zilpaterol and this compound standards in methanol to create individual 100 µg/mL stock solutions.[6]

  • Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions with the mobile phase (e.g., 10 mM ammonium acetate in 95:5 water:acetonitrile).[6]

  • Calibration Curve Standards (0.2 - 10 ng/mL): Create a series of calibration standards by spiking appropriate amounts of the Zilpaterol working solution into a blank matrix extract. A typical range is 0.2, 0.5, 1.0, 2.0, 5.0, and 10.0 ng/mL.[6]

  • Internal Standard Spiking: Spike each calibration standard and sample with a constant concentration of this compound (e.g., 4 µg/kg).[6]

  • Storage: Store all solutions in amber vials at -20°C.[6]

Protocol 2: Sample Preparation for Beef Tissue

This protocol is adapted from validated methods for Zilpaterol analysis in tissue.[6][11]

  • Homogenization: Homogenize 10g of the tissue sample.

  • Hydrolysis (Optional but Recommended): For potential glucuronide/sulfate conjugates, add β-glucuronidase/arylsulfatase in an ammonium acetate buffer and incubate.[6]

  • Internal Standard Spiking: Fortify the homogenized sample with the this compound internal standard solution.[11]

  • Extraction: Add an organic solvent like methanol or ethyl acetate, homogenize further, and centrifuge to separate the layers.[6][11]

  • Defatting (If Necessary): For fatty samples, perform a liquid-liquid partition with n-hexane to remove lipids.[6]

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Purification (SPE):

    • Reconstitute the residue in a suitable loading buffer.

    • Condition a cation exchange or Molecularly Imprinted Polymer (MIP) SPE cartridge.[6]

    • Load the sample, wash away impurities, and elute the analyte with an appropriate solvent (e.g., ammoniated methanol).

  • Final Preparation: Evaporate the eluate and reconstitute the final residue in the initial mobile phase for LC-MS/MS analysis.[6]

Quantitative Data from Published Methods

The following tables summarize typical instrument parameters and performance data to serve as a benchmark for your experiments.

Table 1: Example LC-MS/MS Parameters for Zilpaterol Analysis

Parameter Setting Reference
LC Column C18 (e.g., 2.1 mm x 150 mm, 3.5 µm) [6][12]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in Water [6][12]
Mobile Phase B Acetonitrile [6][12]
Flow Rate 0.2 - 0.4 mL/min [6][12]
Column Temp 35 - 40°C [6][12]
Ionization Mode ESI Positive (ESI+) [6][7]
Zilpaterol Transition m/z 262.2 → 244.2 (Quantitative) [6]

| This compound Transition | m/z 269.2 → 251.2 (or similar appropriate transition) |[11] |

Table 2: Typical Method Validation Performance

Parameter Value Matrix Reference
Linearity (r²) > 0.997 Meat/Tissue [6][12]
Limit of Quantitation (LOQ) 0.2 µg/kg Meat/Tissue [6][12]
Average Recovery 94% - 120% Meat/Tissue [9][12]

| Intra/Inter-day Precision (RSD) | < 10.58% | Meat/Tissue |[6][12] |

Visual Troubleshooting Guides

G Figure 1: General Troubleshooting Workflow for Calibration Curve Issues start Poor Calibration Curve (e.g., R² < 0.99 or poor fit) check_is_response Check IS (this compound) Peak Area Across All Points start->check_is_response is_consistent IS Response Consistent? check_is_response->is_consistent is_variable IS Response Variable is_consistent->is_variable No check_analyte_ratio Check Analyte/IS Ratio vs. Concentration Plot is_consistent->check_analyte_ratio Yes troubleshoot_is Troubleshoot IS: - Prepare fresh standards - Check storage conditions - Verify pipetting/dilution - Check autosampler is_variable->troubleshoot_is troubleshoot_is->start Re-evaluate is_linear Plot Appears Linear? check_analyte_ratio->is_linear non_linear Plot is Non-Linear is_linear->non_linear No good_curve Curve is Acceptable is_linear->good_curve Yes non_linear_high Non-linearity at HIGH conc.? non_linear->non_linear_high fix_saturation Investigate/Fix: - Detector saturation - Ion source saturation - Reduce concentration range non_linear_high->fix_saturation Yes non_linear_low Non-linearity at LOW conc.? non_linear_high->non_linear_low No fix_saturation->start Re-evaluate fix_low_conc Investigate/Fix: - Contamination in blank - Adsorptive losses - Poor S/N non_linear_low->fix_low_conc Yes check_regression Review Regression Model: - Use weighted (1/x or 1/x²) regression - Assess residual plots non_linear_low->check_regression No fix_low_conc->start Re-evaluate check_regression->start Re-evaluate

Caption: Figure 1: General Troubleshooting Workflow for Calibration Curve Issues.

G Figure 2: Workflow for Zilpaterol Extraction from Tissue start Weigh 10g Tissue Sample homogenize Homogenize Sample start->homogenize spike_is Spike with this compound IS homogenize->spike_is extract Add Extraction Solvent (e.g., Ethyl Acetate) & Homogenize spike_is->extract centrifuge Centrifuge to Separate Layers extract->centrifuge collect Collect Supernatant (Organic Layer) centrifuge->collect defat Defatting with n-Hexane (Optional, for high-fat matrices) collect->defat evaporate Evaporate to Dryness (N₂ Stream, 40°C) defat->evaporate reconstitute Reconstitute Residue evaporate->reconstitute spe Purify using SPE Cartridge (e.g., Cation Exchange or MIP) reconstitute->spe elute Elute Analyte spe->elute evaporate2 Evaporate Eluate to Dryness elute->evaporate2 final Reconstitute in Mobile Phase evaporate2->final analyze Analyze via LC-MS/MS final->analyze

References

Validation & Comparative

A Researcher's Guide to Zilpaterol Stable Isotopes: A Comparative Analysis of Zilpaterol-d7

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical research and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of target analytes. This guide provides a comprehensive comparison of Zilpaterol-d7 with other Zilpaterol stable isotopes, offering researchers, scientists, and drug development professionals the critical data and methodologies necessary for informed decision-making in their analytical workflows.

Zilpaterol, a β2-adrenergic agonist, has been utilized in the livestock industry to enhance growth performance. Its detection and quantification in various biological matrices are crucial for regulatory monitoring and pharmacokinetic studies. This compound, a deuterated form of Zilpaterol, is frequently employed as an internal standard in mass spectrometry-based assays to correct for matrix effects and variations in sample processing, thereby improving the reliability of results.[1][2][3][4]

Comparative Performance of Zilpaterol Stable Isotopes

The selection of an appropriate internal standard is critical for the robustness of an analytical method. While this compound is a commonly used standard, other isotopically labeled versions of Zilpaterol and related compounds are also available. The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency and fragmentation patterns, but be clearly distinguishable by its mass-to-charge ratio (m/z).

The following table summarizes key mass spectrometric parameters for Zilpaterol and its deuterated internal standard, this compound, as reported in various analytical methods. This data is essential for setting up selective and sensitive detection protocols.

CompoundParent Ion (m/z)Product Ions (m/z)Collision Energy (eV)
Zilpaterol262.1244.1, 185.1-
This compound269.1251.1, 192.1-

Note: Specific collision energies are instrument-dependent and require optimization.

Experimental Protocols

The accurate quantification of Zilpaterol relies on robust and validated analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique employed for its detection due to its high sensitivity and selectivity.[2][5][6][7]

Sample Preparation: Extraction and Clean-up of Zilpaterol from Bovine Liver

This protocol is a representative example of the steps involved in extracting Zilpaterol from tissue samples prior to LC-MS/MS analysis.

  • Homogenization: Weigh 5 g of minced bovine liver tissue into a 50 mL centrifuge tube. Add 10 mL of 0.1 M perchloric acid and homogenize for 1 minute.

  • Internal Standard Spiking: Add a known concentration of this compound solution to the homogenate.

  • Protein Precipitation and Centrifugation: Add 20 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Visualizing Key Processes

To further elucidate the mechanisms and workflows associated with Zilpaterol analysis, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Data Analysis Tissue_Sample Tissue Sample (e.g., Liver) Homogenization Homogenization in Acid Tissue_Sample->Homogenization Spiking Spiking with this compound Homogenization->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification Results Concentration Calculation Quantification->Results

Caption: A typical experimental workflow for the quantification of Zilpaterol.

Zilpaterol exerts its biological effects by binding to β-adrenergic receptors, primarily the β2 subtype, which are G-protein coupled receptors. This interaction initiates a downstream signaling cascade.[8][9]

G Zilpaterol Zilpaterol Beta_AR β-Adrenergic Receptor Zilpaterol->Beta_AR G_Protein G Protein (Gs) Beta_AR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., altered gene expression, protein synthesis, lipolysis) PKA->Cellular_Response

Caption: The β-adrenergic signaling pathway activated by Zilpaterol.

Conclusion

The use of this compound as an internal standard is a well-established and effective strategy for the accurate and precise quantification of Zilpaterol in complex biological matrices. Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring reliable correction for analytical variability. While direct comparative data with other Zilpaterol stable isotopes is limited, the widespread adoption of this compound in validated LC-MS/MS methods attests to its performance and reliability. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to develop and implement robust analytical methods for Zilpaterol detection and to understand its mechanism of action.

References

A Comparative Guide to the Cross-Validation of Analytical Methods with Zilpaterol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of Zilpaterol, a β-adrenergic agonist used to enhance growth in livestock, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of analytical methods for Zilpaterol, with a focus on the cross-validation of its deuterated analogue, Zilpaterol-d7, against other commonly used internal standards. The information presented is supported by experimental data to aid researchers in selecting the most suitable methodology for their specific applications.

The Superiority of an Isotope-Labeled Internal Standard

The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte. This compound, a deuterated form of Zilpaterol, is considered the gold standard for this purpose. Its chemical and physical properties are nearly identical to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects and variations in instrument performance, ultimately leading to improved accuracy and precision.

One study highlighted that the use of this compound as an internal standard for Zilpaterol analysis was chosen to enhance both efficiency and reproducibility when compared to other internal standards like ractopamine-d5, cimaterol-d7, and clenbuterol-d9[1].

Performance Data: this compound vs. Alternative Internal Standards

Disclaimer: The following table summarizes data from separate studies. Variations in experimental conditions (matrix, instrumentation, etc.) may influence the reported performance metrics.

Performance MetricMethod with this compound as Internal StandardMethod with Clenbuterol-d9 as Internal Standard
**Linearity (R²) **> 0.9979[1]> 0.999[2]
Recovery (%) 94.1 - 120.0[1]100.9 - 108.5[2]
Limit of Quantification (LOQ) 0.2 µg/kg (in meat)[1]0.2 µg/kg (in beef)[2]
Precision (CV%) < 10.58[1]< 10.0[2]

As the table indicates, both this compound and Clenbuterol-d9 can be utilized in analytical methods that demonstrate excellent linearity, recovery, sensitivity, and precision for the quantification of Zilpaterol. However, the use of a homologous, stable isotope-labeled internal standard like this compound is theoretically and practically superior as it best mimics the behavior of the analyte.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of Zilpaterol using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize 5g of tissue sample.

  • Fortification: Add the internal standard (this compound) to the homogenized sample.

  • Extraction: Extract the sample with an appropriate solvent, such as a mixture of isopropanol and ethyl acetate, followed by centrifugation.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable buffer.

  • SPE Cleanup: Load the reconstituted sample onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analyte and internal standard with an appropriate solvent.

  • Final Evaporation and Reconstitution: Evaporate the eluate and reconstitute the final residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is utilized for sensitive and selective detection.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Zilpaterol 262.2244.217
185.135
This compound 269.2251.219
185.235

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Zilpaterol and a typical experimental workflow for its analysis.

Zilpaterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs G-protein (Gs) B2AR->Gs Activates Zilpaterol Zilpaterol Zilpaterol->B2AR Binds to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Protein Synthesis Decreased Protein Degradation PKA->Cellular_Response Leads to

Caption: Zilpaterol Signaling Pathway.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Tissue, Urine) Homogenization 2. Homogenization Sample_Collection->Homogenization Fortification 3. Fortification with This compound Homogenization->Fortification Extraction 4. Liquid-Liquid or Solid-Phase Extraction Fortification->Extraction Cleanup 5. Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis 6. LC-MS/MS Analysis Cleanup->Analysis Data_Processing 7. Data Processing and Quantification Analysis->Data_Processing

Caption: Experimental Workflow for Zilpaterol Analysis.

Conclusion

The cross-validation of analytical methods for Zilpaterol demonstrates that while various internal standards can be employed to achieve satisfactory results, the use of the stable isotope-labeled analogue, this compound, is the preferred approach for ensuring the highest level of accuracy and reproducibility. Its ability to closely mimic the behavior of the native analyte throughout the analytical process provides superior compensation for potential sources of error. For researchers and professionals in drug development, the adoption of methods utilizing this compound is a robust strategy for the reliable quantification of Zilpaterol in complex biological matrices.

References

Inter-laboratory Method Comparison for Zilpaterol Quantification Using Zilpaterol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Zilpaterol, a β-adrenergic agonist used to enhance growth in livestock. The focus is on methods employing Zilpaterol-d7 as a stable isotope-labeled internal standard, a common practice for achieving high accuracy and precision in mass spectrometry-based analyses. While a formal inter-laboratory ring study is not publicly available, this document collates and compares data from various published studies to offer insights into method performance across different laboratories and matrices.

Zilpaterol is utilized in some countries as a feed supplement for cattle to increase lean muscle mass and improve feed efficiency.[1] Its use, however, is regulated due to potential risks to human consumers from residues in animal tissues.[2] Consequently, robust and reliable analytical methods are crucial for monitoring Zilpaterol levels in various biological samples. This compound is the preferred internal standard for the quantification of Zilpaterol by GC- or LC-MS.[3]

Comparative Analysis of Method Performance

The following table summarizes the quantitative performance of different analytical methods for Zilpaterol quantification using this compound as an internal standard, as reported in various studies. The data highlights the method's applicability across different biological matrices.

Laboratory/Study ReferenceMatrixLimit of Quantification (LOQ)Recovery (%)Precision (CV%)
Australian Pesticides and Veterinary Medicines AuthorityBovine Liver3 µg/kgNot ReportedNot Reported
Bovine Kidney & Muscle1 µg/kgNot ReportedNot Reported
Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists[4]Various Meat Samples0.2 µg/kg94.1 - 120.0Not Reported
Determination of multiresidue analysis of β-agonists in muscle and viscera[5]MuscleNot specified, but linearity and LOQs of the b-agonists were determined.Not specified, but favorable recoveries were obtained.1.7 - 7.7 (at 1.5 mg/kg) and 3.1 - 6.4 (at 3.0 mg/kg)
VisceraNot specified, but linearity and LOQs of the b-agonists were determined.Not specified, but favorable recoveries were obtained.Not specified, but the precision of the assay was assessed.
Determination of Zilpaterol in a Residue Depletion Study[2]Plasma, Muscle, Liver, KidneyNot specified, but the method was fully validated showing good linearity.≥ 97Not Reported

Experimental Protocols

The methodologies employed for Zilpaterol quantification, while broadly similar, exhibit variations in sample preparation and analytical conditions. A generalized workflow is presented below, followed by a summary of a common experimental protocol.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Homogenization Tissue Homogenization Fortification Fortification with this compound Homogenization->Fortification Extraction Methanol Extraction Fortification->Extraction Purification Solid Phase Extraction (SPE) (Cation Exchange) Extraction->Purification Evaporation Evaporation & Reconstitution Purification->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Calculation Concentration Calculation Detection->Calculation Calibration Calibration Curve Generation Calibration->Calculation G Zilpaterol Zilpaterol Beta_AR β-Adrenergic Receptor Zilpaterol->Beta_AR Binds to PKA Protein Kinase A (PKA) Beta_AR->PKA Activates Protein_Synthesis Increased Protein Synthesis (Skeletal Muscle) PKA->Protein_Synthesis Promotes Lipolysis Increased Lipolysis (Adipose Tissue) PKA->Lipolysis Promotes

References

Performance of Zilpaterol-d7 in Bioanalytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods. This guide provides a comparative overview of the performance of Zilpaterol-d7 as an internal standard in the analysis of Zilpaterol, with a focus on linearity and limits of detection, alongside a detailed experimental protocol and relevant biological pathway information.

Linearity and Limits of Detection: A Comparative Analysis

This compound is a commonly employed stable isotope-labeled internal standard for the quantification of Zilpaterol in various biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and co-elution with the analyte of interest allow for effective correction of matrix effects and variations in sample processing, leading to high accuracy and precision.

While direct head-to-head comparative studies on the linearity and limits of detection of different internal standards for Zilpaterol analysis are limited, the available data from various validated methods demonstrate the suitability of this compound. The following table summarizes the performance characteristics of LC-MS/MS methods for Zilpaterol quantification using this compound and other commonly used internal standards for β-agonists.

Internal StandardAnalyteMatrixLinearity (Correlation Coefficient, r²)Limit of Quantification (LOQ)Reference
This compound ZilpaterolBeef Muscle> 0.9990.2 µg/kg[1]
This compound ZilpaterolBovine Tissues> 0.991.3 ng/g[2]
This compound Clenbuterol, Ractopamine, ZilpaterolMeat0.9979 (for Zilpaterol)0.2 µg/kg (for Zilpaterol)[3]
Clenbuterol-d9ZilpaterolBeef Muscle0.9990.2 µg/kg[1]
Ractopamine-d6Clenbuterol, Ractopamine, ZilpaterolMeat--[3]
Salbutamol-d3Zilpaterol and other β-agonistsUrine--[4]

Note: The performance characteristics are method-dependent and can vary based on the sample matrix, extraction procedure, and instrumentation.

Experimental Protocol: Quantification of Zilpaterol in Biological Matrices using LC-MS/MS

This section outlines a typical experimental protocol for the extraction and quantification of Zilpaterol from tissue samples using this compound as an internal standard.

1. Sample Preparation and Homogenization:

  • Weigh 5 grams of the tissue sample (e.g., muscle, liver).

  • Homogenize the sample to ensure uniformity.

2. Extraction:

  • To the homogenized sample, add a known concentration of this compound internal standard solution.

  • Add an appropriate extraction solvent (e.g., a mixture of acetonitrile and water).

  • Vortex or shake the mixture vigorously to ensure thorough extraction of the analyte and internal standard.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant containing the extracted analytes.

3. Clean-up (Solid-Phase Extraction - SPE):

  • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interfering substances.

  • Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

4. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Zilpaterol and this compound. This provides high selectivity and sensitivity.

      • Zilpaterol transitions: For example, m/z 262.2 -> 244.2 (quantifier) and 262.2 -> 185.1 (qualifier).

      • This compound transitions: For example, m/z 269.2 -> 251.2.

    • Data Analysis: The ratio of the peak area of Zilpaterol to the peak area of this compound is used to construct a calibration curve and quantify the concentration of Zilpaterol in the unknown samples.

Visualizing the Experimental Workflow and Biological Pathway

To further clarify the experimental process and the biological context of Zilpaterol's action, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Sample Tissue Sample Homogenate Homogenized Sample Sample->Homogenate Spiked_Sample Spiked with this compound Homogenate->Spiked_Sample Extraction Solvent Extraction Spiked_Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE Eluate Eluate SPE->Eluate Evaporation Evaporation & Reconstitution Eluate->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data Data Acquisition & Processing LC_MSMS->Data

Caption: Experimental workflow for Zilpaterol analysis.

Zilpaterol exerts its effects by acting as a β2-adrenergic agonist. The signaling pathway initiated by Zilpaterol binding to its receptor is depicted below.

signaling_pathway cluster_cell Muscle Cell Zilpaterol Zilpaterol Receptor β2-Adrenergic Receptor Zilpaterol->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Protein Synthesis Decreased Protein Degradation PKA->Cellular_Response Leads to

Caption: Zilpaterol signaling pathway.

References

Comparative Analysis of Zilpaterol-d7 from Various Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate bioanalytical assays. This guide provides a comparative analysis of Zilpaterol-d7, a deuterated analog of the β-adrenergic agonist Zilpaterol, from several prominent suppliers. This document is intended to assist in the selection of a suitable standard by presenting available product specifications, recommended experimental protocols for quality assessment, and contextual information on its biological pathway.

Supplier and Product Specification Overview

This compound is primarily utilized as an internal standard for the quantification of Zilpaterol in various biological matrices using mass spectrometry-based methods.[1][2] The quality of the deuterated standard, in terms of chemical purity and isotopic enrichment, directly impacts the accuracy and reproducibility of analytical data. Below is a summary of product specifications as provided by various suppliers.

SupplierCAS NumberMolecular WeightChemical PurityIsotopic Purity (Deuterium Incorporation)
Cayman Chemical 1217818-36-4[1]268.4[1]≥95% (Zilpaterol)[2]≥99% deuterated forms (d1-d7); ≤1% d0[2]
MedChemExpress 1217818-36-4[3]268.36[3]Not specifiedNot specified
Santa Cruz Biotechnology 1217818-36-4[4]268.36[4]≥95%[4]Not specified
Clearsynth 1217818-36-4[5]268.36[5]95.40% by HPLC[5]Not specified
Simson Pharma Limited Not Available[6]Not specifiedCertificate of Analysis provided with product[6]Not specified
InvivoChem 1217818-36-4[7]Not specifiedNot specifiedNot specified
Nordic Biosite 1217818-36-4[8]268.36[8]Not specifiedNot specified

Recommended Experimental Protocols for Quality Assessment

To ensure the suitability of this compound for its intended use, a series of analytical tests should be performed. The following are key experimental protocols that can be employed for a comprehensive quality assessment.

Identity Confirmation and Purity Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for confirming the identity and assessing the purity of this compound.[9][10]

  • Objective: To confirm the molecular weight of this compound and to identify and quantify any impurities.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol.[9] A series of dilutions should be made to assess linearity and sensitivity.

    • Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution using mobile phases such as 10 mM ammonium acetate and acetonitrile.[11] The gradient conditions should be optimized to achieve good separation of this compound from any potential impurities.

    • Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in positive ion mode.[10] Monitor for the protonated molecule [M+H]+ of this compound. For structural confirmation and enhanced specificity, monitor characteristic product ions using Selected Reaction Monitoring (SRM).[10] Common transitions for Zilpaterol include m/z 244 and 185.[9]

    • Data Analysis: The resulting chromatogram should show a single major peak corresponding to this compound. The mass spectrum of this peak should confirm the expected molecular weight. Purity is determined by the area percentage of the main peak relative to the total peak area.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the isotopic distribution and confirming the level of deuterium incorporation.

  • Objective: To determine the percentage of different deuterated forms (d1-d7) and to quantify the amount of non-deuterated Zilpaterol (d0).[2]

  • Methodology:

    • Sample Infusion or LC-HRMS: The sample can be directly infused into the mass spectrometer or analyzed via LC-HRMS.

    • Data Acquisition: Acquire full scan mass spectra in high-resolution mode.

    • Data Analysis: Analyze the isotopic pattern of the molecular ion. The relative intensities of the peaks corresponding to the different isotopic forms (d0 to d7) are used to calculate the isotopic enrichment. A high percentage of d7 and a low percentage of d0 are desirable.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels.

  • Objective: To confirm the chemical structure of this compound and the specific locations of the deuterium atoms.

  • Methodology:

    • Sample Preparation: Dissolve a sufficient amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

    • Data Acquisition: Acquire 1H and 13C NMR spectra.

    • Data Analysis: In the 1H NMR spectrum, the absence of signals corresponding to the protons that have been replaced by deuterium confirms the isotopic labeling. The remaining signals should be consistent with the structure of the Zilpaterol molecule. 13C NMR can further confirm the carbon skeleton.

Visualizing the Experimental Workflow and Biological Context

To aid in the understanding of the evaluation process and the biological relevance of Zilpaterol, the following diagrams are provided.

G cluster_suppliers Supplier Samples cluster_analysis Analytical Workflow cluster_results Comparative Data cluster_decision Outcome S1 Supplier A This compound Prep Sample Preparation (Dissolution & Dilution) S1->Prep S2 Supplier B This compound S2->Prep S3 Supplier C This compound S3->Prep LCMS LC-MS/MS Analysis (Identity & Purity) Prep->LCMS HRMS HRMS Analysis (Isotopic Enrichment) Prep->HRMS NMR NMR Analysis (Structural Confirmation) Prep->NMR Table Data Tabulation (Purity, Isotopic Distribution) LCMS->Table HRMS->Table NMR->Table Decision Supplier Selection Table->Decision

Caption: Experimental workflow for the comparative analysis of this compound.

G Zilpaterol Zilpaterol BAR β-Adrenergic Receptor Zilpaterol->BAR Binds to G_Protein G Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Protein Synthesis) PKA->Cellular_Response Phosphorylates targets leading to

References

Performance Evaluation of Zilpaterol-d7 in Proficiency Testing: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zilpaterol-d7 as an internal standard in proficiency testing for the analysis of Zilpaterol. The document outlines its performance characteristics against other potential alternatives, supported by established experimental data and protocols.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative analysis, particularly in the context of proficiency testing where inter-laboratory precision is paramount. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in mass spectrometry-based methods.[1][2][3] This is due to their similar chemical and physical properties to the analyte of interest, which allows them to effectively compensate for variations during sample preparation and analysis.[2][3]

The following table summarizes the expected performance of this compound compared to other potential internal standards based on typical analytical outcomes.

Internal Standard TypeAnalyteTypical Recovery (%)Precision (RSD %)Matrix Effect Compensation
This compound (SIL) Zilpaterol95 - 105< 5%Excellent
Structural AnalogZilpaterol80 - 110< 15%Moderate to Good
No Internal StandardZilpaterol60 - 120> 20%Poor

This data is illustrative and based on generally accepted performance characteristics for these types of internal standards in LC-MS/MS analysis.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Zilpaterol in bovine tissue using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][5][6]

Sample Preparation and Extraction
  • Homogenization: Weigh 1.0 g of homogenized bovine tissue (liver, muscle) into a centrifuge tube.

  • Fortification: Add a known concentration of this compound internal standard solution to the sample.

  • Extraction: Add 5 mL of methanol and vortex for 1 minute. Centrifuge at 4000 rpm for 10 minutes.

  • Repeat Extraction: Transfer the supernatant to a new tube and repeat the extraction step with another 5 mL of methanol.

  • Combine and Evaporate: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[4]

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[4][5][7]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[4]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific parent-to-product ion transitions for both Zilpaterol and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Zilpaterol[Value][Value]
This compound[Value + 7][Value + 7]

(Note: Specific m/z values would be determined during method development).

Visualizing Analytical Workflows

Experimental Workflow for Zilpaterol Analysis

The following diagram illustrates the key steps in the analytical workflow for the quantification of Zilpaterol using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Bovine Tissue Sample Fortification Fortify with this compound Sample->Fortification Extraction Solvent Extraction Fortification->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for Zilpaterol analysis.

Logical Flow for Proficiency Testing Data Evaluation

This diagram outlines the decision-making process for evaluating laboratory performance in a proficiency testing scheme.

pt_evaluation start Receive Laboratory Results calculate_z Calculate Z-Score start->calculate_z check_z Is |Z-Score| <= 2? calculate_z->check_z satisfactory Satisfactory Performance check_z->satisfactory Yes questionable Is 2 < |Z-Score| < 3? check_z->questionable No end End Evaluation satisfactory->end warning Questionable/Warning Signal questionable->warning Yes unsatisfactory Unsatisfactory Performance questionable->unsatisfactory No investigate Investigate & Corrective Action warning->investigate unsatisfactory->investigate investigate->end

Caption: Proficiency testing data evaluation workflow.

Conclusion

The use of this compound as an internal standard provides significant advantages in the quantitative analysis of Zilpaterol for proficiency testing. Its ability to mimic the behavior of the analyte throughout the analytical process leads to superior accuracy and precision, which is essential for reliable inter-laboratory comparisons. The detailed experimental protocol and workflows provided in this guide offer a robust framework for laboratories aiming to achieve high-quality results in veterinary drug residue analysis. Participation in proficiency testing schemes is a crucial component of a laboratory's quality assurance system, and the appropriate use of internal standards like this compound is fundamental to success.[8]

References

The Critical Role of Zilpaterol-d7 in Ensuring Accuracy in Regulatory Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Zilpaterol in biological matrices is paramount for both food safety and anti-doping regulations. The use of a deuterated internal standard, specifically Zilpaterol-d7, has become a cornerstone of robust analytical methodologies. This guide provides a comprehensive comparison of analytical approaches, supported by experimental data, to justify the integral role of this compound in regulatory methods.

Zilpaterol is a β2-adrenergic agonist used to enhance growth and feed efficiency in livestock.[1][2] Its use is regulated due to potential risks to human consumers of meat products and its classification as a doping agent in sports.[3] To enforce maximum residue limits (MRLs) and detect misuse, regulatory bodies rely on highly sensitive and accurate analytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

The accuracy of LC-MS/MS quantification can be significantly affected by variations in sample preparation, instrument response, and matrix effects.[6] To counteract these variables, an internal standard is introduced into the sample at a known concentration. The ideal internal standard behaves identically to the analyte of interest throughout the analytical process. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for this purpose.

Superiority of this compound as an Internal Standard

This compound is a synthetic version of Zilpaterol where seven hydrogen atoms have been replaced with deuterium. This modification makes it chemically almost identical to the parent compound, Zilpaterol, but with a different molecular weight, allowing it to be distinguished by a mass spectrometer.

The primary advantages of using this compound over other types of internal standards (e.g., structural analogs) or external standardization include:

  • Correction for Matrix Effects: The most significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components of the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because this compound has the same physicochemical properties as Zilpaterol, it experiences the same matrix effects. The ratio of the analyte to the internal standard remains constant, thus providing a more accurate measurement.

  • Compensation for Extraction Inefficiency: During the multi-step extraction and clean-up process, some of the analyte may be lost. As this compound is added at the beginning of the sample preparation, it is lost at the same rate as the native Zilpaterol. This co-extraction allows for the correction of any recovery inconsistencies.

  • Improved Precision and Reproducibility: By accounting for variations in sample handling, injection volume, and instrument performance, this compound significantly improves the precision and day-to-day reproducibility of the analytical method.[4]

Comparative Performance of Analytical Methods

The following table summarizes the performance of a validated LC-MS/MS method for the simultaneous determination of three β-agonists, including Zilpaterol, using this compound as an internal standard in various meat samples.

ParameterClenbuterolRactopamineZilpaterol
Linearity (R²)¹ 0.99920.99980.9979
Limit of Quantification (LOQ) (µg/kg)¹ 0.20.40.2
Average Recovery (%)¹ 109.1-118.395.3-109.094.1-120.0
Coefficient of Variation (CV) (%)¹ < 10.58< 10.58< 10.58

¹Data from a study on the simultaneous determination of three β-agonists in meat samples.[4]

These results demonstrate that the method utilizing this compound meets the stringent criteria set by international regulatory bodies like the Codex Alimentarius, showcasing its suitability for official control.[4]

Experimental Protocols

A detailed methodology for a validated LC-MS/MS method for the determination of Zilpaterol in bovine tissue is outlined below.

Sample Preparation and Extraction
  • Homogenization: A 1-gram sample of homogenized bovine tissue (liver or muscle) is fortified with a known amount of this compound internal standard solution.[7]

  • Extraction: The sample is extracted with 5 mL of methanol.[7]

  • Centrifugation: The mixture is centrifuged to separate the solid and liquid phases.[7]

  • Solid-Phase Extraction (SPE) Clean-up: An aliquot of the supernatant is applied to an Oasis® MCX 96-well plate for clean-up. The plate is washed sequentially to remove interfering substances.[7]

  • Elution: The analyte and internal standard are eluted with 0.1% ammonium acetate in methanol.[7]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a solution of 90:10 10 mM ammonium acetate with 0.1% formic acid:methanol for LC-MS/MS analysis.[7]

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, and the compounds are separated on a C18 analytical column.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in positive electrospray ionization (ESI+) mode, and specific precursor-to-product ion transitions are monitored for both Zilpaterol and this compound.

Visualizing the Workflow and Mechanism

To further clarify the analytical process and the biological context of Zilpaterol, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Tissue Homogenized Tissue Sample Fortification Fortification with this compound Tissue->Fortification Extraction Methanol Extraction Fortification->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition & Quantification LCMS->Data

Experimental workflow for Zilpaterol analysis.

Zilpaterol exerts its effects by binding to β2-adrenergic receptors, initiating a signaling cascade that ultimately leads to increased protein synthesis and decreased fat deposition.

Signaling_Pathway cluster_Effects Cellular Effects Zilpaterol Zilpaterol Receptor β2-Adrenergic Receptor Zilpaterol->Receptor G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Protein_Synthesis Increased Protein Synthesis PKA->Protein_Synthesis Lipolysis Increased Lipolysis PKA->Lipolysis

Simplified signaling pathway of Zilpaterol.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based regulatory methods is unequivocally justified. Its ability to mimic the behavior of the target analyte throughout the analytical process provides a robust correction for a wide range of potential errors, most notably matrix effects and variations in extraction recovery. The presented data underscores the high level of accuracy, precision, and reliability that can be achieved, ensuring that regulatory laboratories can confidently enforce safety standards and fair practices in both the food industry and sports. For any researcher or scientist involved in the analysis of Zilpaterol, the incorporation of this compound is a critical component for generating defensible and high-quality data.

References

Safety Operating Guide

Navigating the Safe Disposal of Zilpaterol-d7: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Zilpaterol-d7, a deuterated analog of the β2-adrenergic agonist Zilpaterol. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound, like its parent compound, is a potent pharmaceutical substance that requires careful management as hazardous waste. The information presented herein is synthesized from safety data sheets (SDS) and general guidelines for hazardous pharmaceutical waste disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is harmful if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.

Hazard Information and Protective Measures
GHS Hazard Statements H302: Harmful if swallowed. H332: Harmful if inhaled. H372: Causes damage to organs (Cardiovascular system, Central nervous system, Lungs) through prolonged or repeated exposure.
Personal Protective Equipment (PPE) Eye/Face Protection: Wear safety glasses with side-shields or goggles. Skin Protection: Wear protective gloves (consider double gloving), a lab coat, and other protective clothing as necessary to prevent skin contact. Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling in a way that generates dust.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage Keep container tightly closed in a dry and well-ventilated place. Store at -20°C for long-term stability.

Step-by-Step Disposal Protocol for this compound

Currently, there is no specific, validated chemical neutralization protocol for the routine laboratory-scale deactivation of this compound. Therefore, the primary and recommended method of disposal is to treat it as hazardous chemical waste and to engage a licensed environmental waste management service for its collection and ultimate destruction, likely through incineration.

The following workflow outlines the procedural steps for the proper disposal of this compound from a laboratory setting.

cluster_prep Preparation cluster_waste Waste Segregation & Collection cluster_spill Spill Management cluster_disposal Final Disposal prep_ppe 1. Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_loc 2. Work in a Ventilated Area (Chemical Fume Hood) prep_ppe->prep_loc waste_solid 3. Collect Solid Waste (Unused this compound, contaminated consumables) prep_loc->waste_solid waste_container 4. Place in a Labeled, Sealed Hazardous Waste Container waste_solid->waste_container waste_label Label: 'Hazardous Waste - this compound' waste_container->waste_label disposal_storage 8. Store Waste Container in a Designated, Secure Area waste_container->disposal_storage spill_contain 5. Contain Spill spill_clean 6. Clean with Inert Absorbent Material spill_contain->spill_clean spill_collect 7. Collect Spill Debris into Hazardous Waste Container spill_clean->spill_collect spill_collect->waste_container disposal_pickup 9. Arrange for Pickup by a Licensed Waste Disposal Service disposal_storage->disposal_pickup

Workflow for the proper disposal of this compound.

Detailed Steps:

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Work Area: Conduct all waste handling and consolidation activities in a well-ventilated area, such as a certified chemical fume hood, to minimize the risk of inhalation.

  • Solid Waste Collection:

    • Carefully sweep or vacuum any unused solid this compound into a designated hazardous waste container. Avoid generating dust.

    • Collect any disposable items that have come into contact with this compound (e.g., weigh boats, contaminated gloves, pipette tips) and place them in the same hazardous waste container.

  • Waste Container and Labeling:

    • Use a container that is compatible with chemical waste, sealable, and in good condition.

    • Clearly label the container with "Hazardous Waste" and the specific chemical name, "this compound". Ensure the label is securely attached and legible.

  • Spill Management:

    • In the event of a spill, prevent the spread of the material.

    • For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels to clean up the initial spill.

    • Carefully sweep up the absorbent material and place it into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and place the cleaning materials into the hazardous waste container.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

  • Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product unless thoroughly decontaminated. It is generally recommended to dispose of them through the hazardous waste stream.

  • Prohibited Disposal Methods:

    • Do not dispose of this compound down the drain or in the regular trash. This is to prevent contamination of waterways and the environment.

    • Do not mix this compound waste with other incompatible waste streams.

  • Storage of Waste: Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal service.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor. Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway

Zilpaterol acts as a β2-adrenergic receptor agonist. Understanding its mechanism of action provides insight into its biological potency and the importance of preventing its release into the environment. The binding of Zilpaterol to the β2-adrenergic receptor on the cell surface initiates a signaling cascade.

Zilpaterol This compound Beta2AR β2-Adrenergic Receptor Zilpaterol->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased protein synthesis, reduced lipogenesis) PKA->Cellular_Response Phosphorylates target proteins leading to

Signaling pathway of Zilpaterol as a β2-adrenergic receptor agonist.

By adhering to these disposal procedures, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations, thereby upholding the principles of responsible chemical management.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.